molecular formula C26H28N4O4S B1666081 AR-C141990

AR-C141990

Cat. No.: B1666081
M. Wt: 492.6 g/mol
InChI Key: JOFQERPJMGKMMX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C141990 is an inhibitor of lactate transporters .

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H28N4O4S/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19/h4-8,10,15,17,31H,9,11-14H2,1-3H3/t17-/m1/s1

InChI Key

JOFQERPJMGKMMX-QGZVFWFLSA-N

SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C

Isomeric SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C

Canonical SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AR-C141990;  AR C141990;  ARC141990;  ARC-141990;  ARC 141990; 

Origin of Product

United States

Foundational & Exploratory

AR-C141990: A Selective Monocarboxylate Transporter 1 (MCT1) Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. MCT1 plays a crucial role in the metabolic reprogramming of cancer cells, particularly in the context of the Warburg effect, where tumor cells exhibit high rates of glycolysis even in the presence of oxygen. By exporting lactate, cancer cells maintain a favorable intracellular pH and create an acidic tumor microenvironment that promotes invasion and suppresses the immune response. Inhibition of MCT1 with this compound represents a promising therapeutic strategy to disrupt tumor metabolism, leading to intracellular acidification and cell death. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, preclinical data, experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound against monocarboxylate transporters have been quantified in various preclinical studies. The following table summarizes the key quantitative data.

ParameterMCT1MCT2MCT3MCT4Reference
pKi 7.66.6--[1]
Ki (nM) ~25~251--Calculated from pKi
IC50 (µM) 0.212.32>10>10[1]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. The Ki values were calculated from the pKi values (Ki = 10^(-pKi)). The IC50 values were determined using a [3H]HOCPCA uptake assay in oocytes expressing the respective MCTs[1].

Preclinical Pharmacokinetics and Efficacy of this compound

Preclinical studies have provided initial insights into the pharmacokinetic profile and in vivo efficacy of this compound.

SpeciesDose & RoutePharmacokinetic ParameterValueEfficacy ModelOutcomeReference
Mouse (NMRI)10 mg/kg; SCHalf-life (t½)~20 minutesBrain uptake of HOCPCAEC50 of 860 ng/ml for reducing brain/plasma ratio[1]
Rat (PVG)100 mg/kg; SC--DA cardiac allograftModerate prolongation of graft survival (40 days)[1]

Experimental Protocols

In Vitro Inhibition Assay: [3H]HOCPCA Uptake in Xenopus Oocytes

This protocol describes a method to determine the inhibitory activity of compounds like this compound on MCT1 and MCT2 expressed in Xenopus laevis oocytes.

Objective: To measure the IC50 value of this compound for MCT1 and MCT2.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human MCT1 and MCT2

  • [3H]HOCPCA (radiolabeled substrate)

  • This compound

  • Oocyte Ringer's 2 (OR2) buffer

  • Scintillation counter and fluid

Methodology:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with cRNA encoding either human MCT1 or MCT2. Incubate the oocytes for 3-5 days to allow for protein expression.

  • Inhibition Assay:

    • Pre-incubate the oocytes in OR2 buffer containing varying concentrations of this compound for 10 minutes.

    • Initiate the uptake reaction by adding OR2 buffer containing a fixed concentration of [3H]HOCPCA and the corresponding concentration of this compound.

    • Allow the uptake to proceed for a defined period (e.g., 10 minutes).

    • Stop the reaction by washing the oocytes multiple times with ice-cold OR2 buffer.

  • Quantification: Lyse individual oocytes and measure the amount of incorporated [3H]HOCPCA using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]HOCPCA uptake against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_oocyte_assay cluster_prep Oocyte Preparation cluster_assay Inhibition Assay cluster_analysis Analysis oocyte Xenopus Oocytes inject Inject MCT1/2 cRNA oocyte->inject incubate Incubate 3-5 days inject->incubate preincubate Pre-incubate with This compound incubate->preincubate Expressed MCT1/2 uptake Add [3H]HOCPCA + This compound preincubate->uptake wash Stop with ice-cold buffer uptake->wash lyse Lyse Oocytes wash->lyse count Scintillation Counting lyse->count calculate Calculate IC50 count->calculate

In Vivo Efficacy Study: Rat Cardiac Allograft Model

This protocol outlines a general procedure for evaluating the immunosuppressive effects of this compound in a rat model of cardiac allograft rejection.

Objective: To assess the ability of this compound to prolong graft survival.

Animal Model:

  • Donor rats: Dark Agouti (DA)

  • Recipient rats: Piebald Virol Glaxo (PVG)

Materials:

  • This compound

  • Vehicle for administration (e.g., saline, DMSO)

  • Surgical instruments for transplantation

  • Anesthesia

Methodology:

  • Cardiac Transplantation: Perform a heterotopic cardiac transplantation, grafting the heart from a DA donor rat into the abdomen of a PVG recipient rat.

  • Drug Administration:

    • Divide the recipient rats into a control group (receiving vehicle) and a treatment group (receiving this compound).

    • Administer this compound subcutaneously at a specified dose (e.g., 100 mg/kg) daily, starting from the day of transplantation.

  • Monitoring Graft Survival:

    • Monitor the function of the transplanted heart daily by palpation of the abdomen to assess the heartbeat.

    • The cessation of a palpable heartbeat is considered the endpoint for graft rejection.

  • Data Analysis:

    • Record the number of days until graft rejection for each animal.

    • Compare the graft survival times between the control and treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

experimental_workflow_in_vivo cluster_surgery Transplantation cluster_treatment Treatment Regimen cluster_monitoring Endpoint Assessment donor DA Rat (Donor) transplant Heterotopic Cardiac Transplantation donor->transplant recipient PVG Rat (Recipient) recipient->transplant control_group Control Group (Vehicle) transplant->control_group treatment_group Treatment Group (this compound) transplant->treatment_group administer Daily Subcutaneous Administration control_group->administer treatment_group->administer monitor Daily Palpation of Grafted Heart administer->monitor rejection Cessation of Heartbeat (Rejection) monitor->rejection analysis Kaplan-Meier Survival Analysis rejection->analysis

Signaling Pathways and Mechanism of Action

The inhibition of MCT1 by this compound disrupts the metabolic symbiosis within the tumor microenvironment and impacts several key signaling pathways.

Disruption of Lactate Shuttle and Tumor Metabolism

In many tumors, a metabolic symbiosis exists where hypoxic, glycolytic cancer cells export lactate via MCT4, and oxygenated cancer cells import and utilize this lactate as an oxidative fuel source via MCT1. This compound's selective inhibition of MCT1 disrupts this lactate uptake by oxidative tumor cells, forcing them to compete with glycolytic cells for glucose. This can lead to energy stress and reduced proliferation in the oxidative tumor cell population. Furthermore, in tumors that primarily rely on MCT1 for lactate export, this compound can lead to intracellular lactate accumulation, a drop in intracellular pH, and subsequent cell death.

signaling_pathway_metabolism cluster_hypoxic Hypoxic Tumor Cell cluster_oxic Oxidative Tumor Cell glucose_h Glucose glycolysis_h Glycolysis glucose_h->glycolysis_h lactate_h Lactate glycolysis_h->lactate_h mct4 MCT4 lactate_h->mct4 mct1 MCT1 mct4->mct1 Lactate Shuttle lactate_o Lactate mct1->lactate_o tca TCA Cycle lactate_o->tca oxphos Oxidative Phosphorylation tca->oxphos atp ATP oxphos->atp arc141990 This compound arc141990->mct1 Inhibition

Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Lactate, transported by MCT1, can influence the stability of HIF-1α, a key transcription factor that promotes tumor survival and angiogenesis under hypoxic conditions. Lactate-derived pyruvate can inhibit prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation. By blocking lactate uptake, this compound can potentially reduce intracellular pyruvate levels in oxidative tumor cells, leading to increased PHD activity and subsequent degradation of HIF-1α. This can result in the downregulation of HIF-1α target genes involved in angiogenesis, glucose metabolism, and cell survival.

signaling_pathway_hif1a lactate Lactate mct1 MCT1 lactate->mct1 pyruvate Pyruvate mct1->pyruvate phd Prolyl Hydroxylases (PHDs) pyruvate->phd Inhibition hif1a HIF-1α phd->hif1a Hydroxylation degradation Proteasomal Degradation hif1a->degradation target_genes HIF-1α Target Genes (e.g., VEGF, GLUT1) hif1a->target_genes Transcription arc141990 This compound arc141990->mct1 Inhibition

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that targets a key metabolic vulnerability in cancer. Its high potency and selectivity for MCT1 make it a suitable compound for investigating the role of lactate transport in tumor biology and for preclinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound and other MCT1 inhibitors. Future research should focus on detailed in vivo efficacy studies in various cancer models, comprehensive pharmacokinetic and toxicology profiling, and the identification of predictive biomarkers to guide clinical development.

References

Technical Guide: AR-C141990 and Monocarboxylate Transporter 1 (MCT1) Inhibition in Immunosuppression Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of AR-C141990 and the broader class of Monocarboxylate Transporter 1 (MCT1) inhibitors as potential therapeutic agents for immunosuppression. The primary mechanism of action involves the blockade of lactate transport in rapidly proliferating T-lymphocytes, a critical pathway for their metabolic reprogramming and clonal expansion. This guide summarizes key quantitative data, details experimental protocols for assessing immunosuppressive activity, and provides visual representations of the core biological pathways and experimental workflows. While this compound has been investigated, this guide also includes data on more potent MCT1 inhibitors to provide a comprehensive understanding of this therapeutic strategy.

Core Concept: MCT1 Inhibition for Immunosuppression

Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to support their rapid proliferation and effector functions. This process generates large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain glycolysis. Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key transporter responsible for this lactate efflux.[1][2][3]

Inhibition of MCT1 leads to intracellular lactate accumulation and a subsequent drop in pH, which in turn inhibits key glycolytic enzymes. This metabolic disruption selectively halts the proliferation of activated T-cells without significantly affecting other immune cells or resting lymphocytes, making MCT1 an attractive target for targeted immunosuppressive therapy.[2]

Quantitative Data on MCT1 Inhibitors

Table 1: In Vitro Potency of MCT1 Inhibitors

Compound Assay Type Cell Line/Target IC50 / Ki Reference
Imatinib T-cell Proliferation (TCR-mediated) Human T-cells ~10 µM (complete inhibition) [4]
Imatinib CD25 & CD69 Upregulation Human T-cells 5.4 µM & 7.3 µM [4]

| Imatinib | LCK Inhibition (in vitro kinase assay) | LCK | 0.6 µM - 0.8 µM |[4] |

Note: While Imatinib is a tyrosine kinase inhibitor, its inhibitory effect on T-cell proliferation provides a relevant benchmark for immunosuppressive potency.

Table 2: In Vivo Efficacy of MCT1 Inhibitors in a Rat Cardiac Allograft Model

Treatment Group Dosing Regimen Median Graft Survival (Days) Reference
Untreated Control - ~7-10 [5][6][7]
This compound 3 mg/kg Similar to control This is inferred from literature stating low efficacy at this dose.
Methotrexate (Donor Pretreatment) 100-200 mg/kg >15 (55-60% increase) [6]
Prostacyclin (PGI2) Infusion 250 ng/kg/min from day 5 9.3 [7]
Aspirin 200 mg/kg/day from day 1 14.9 [7]
Viral IL-10 Transfection Single dose 19.6 [8]

| vIL-10 + Cyclosporine A (subtherapeutic) | Single doses | 36.7 |[8] |

Signaling and Experimental Workflow Visualizations

Signaling Pathway of MCT1 Inhibition in T-Lymphocytes

MCT1_Inhibition_Pathway cluster_TCell Activated T-Lymphocyte cluster_inhibition Pharmacological Intervention TCR TCR Activation (Signal 1 + 2) Glycolysis Aerobic Glycolysis TCR->Glycolysis Metabolic Reprogramming Lactate_in Intracellular Lactate & H+ Glycolysis->Lactate_in produces Proliferation T-Cell Proliferation & Effector Function Glycolysis->Proliferation supports Lactate_in->Glycolysis INHIBITS (Feedback) Lactate_in->Proliferation INHIBITS MCT1 MCT1 Transporter Lactate_in->MCT1 efflux via Lactate_out Extracellular Space MCT1->Lactate_out ARC141990 This compound (MCT1 Inhibitor) ARC141990->MCT1 BLOCKS

Caption: Mechanism of MCT1 inhibition in an activated T-lymphocyte.

Experimental Workflow: One-Way Mixed Lymphocyte Reaction (MLR)

MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture & Treatment cluster_analysis Analysis of Proliferation DonorA Isolate PBMCs (Donor A - Responder) Setup Co-culture Responder (A) and Treated Stimulator (B) cells in 96-well plate DonorA->Setup DonorB Isolate PBMCs (Donor B - Stimulator) TreatB Treat Stimulator Cells (e.g., Mitomycin-C or Irradiation) to prevent their proliferation DonorB->TreatB TreatB->Setup AddDrug Add varying concentrations of This compound or other inhibitors Setup->AddDrug Incubate Incubate for 5-7 days AddDrug->Incubate Pulse Pulse with proliferation marker (e.g., BrdU or CFSE) Incubate->Pulse Measure Measure proliferation (e.g., ELISA for BrdU or Flow Cytometry for CFSE) Pulse->Measure

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Experimental Workflow: Rat Cardiac Allograft Model

Allograft_Workflow cluster_surgery Surgical Procedure cluster_treatment Immunosuppressive Treatment cluster_monitoring Post-Operative Monitoring & Endpoint Donor Harvest heart from Donor Rat (e.g., Fischer 344) Transplant Perform heterotopic intra-abdominal cardiac transplant Donor->Transplant Recipient Prepare Recipient Rat (e.g., Long Evans) Recipient->Transplant Group1 Control Group (Vehicle) Transplant->Group1 Group2 This compound Group (e.g., daily s.c. injection) Transplant->Group2 Group3 Positive Control Group (e.g., Cyclosporine A) Transplant->Group3 Palpation Daily abdominal palpation to assess graft heartbeat Group1->Palpation Group2->Palpation Group3->Palpation Rejection Endpoint: Cessation of heartbeat (Acute Rejection) Palpation->Rejection Survival Record Graft Survival Time (Days) Rejection->Survival

Caption: Workflow for a rat heterotopic cardiac allograft model.

Detailed Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR) Protocol

This protocol is designed to assess the inhibitory effect of a compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • Ficoll-Paque or similar density gradient medium.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

  • Mitomycin-C or access to an irradiator.

  • 96-well flat-bottom cell culture plates.

  • Test compound (e.g., this compound) and vehicle control.

  • Positive control (e.g., Phytohemagglutinin - PHA).

  • Proliferation assay reagents (e.g., BrdU ELISA kit or CFSE dye).

Methodology:

  • Cell Isolation: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.[9]

  • Stimulator Cell Inactivation: Resuspend the "stimulator" PBMCs (from Donor B) at 1x10^6 cells/mL and treat with Mitomycin-C (50 µg/mL) for 30 minutes at 37°C, or irradiate (e.g., 3000 rads). This prevents their proliferation. Wash the cells three times to remove residual Mitomycin-C.[10]

  • Cell Plating:

    • Resuspend the "responder" PBMCs (from Donor A) and the inactivated "stimulator" PBMCs (from Donor B) at 2x10^6 cells/mL in complete RPMI medium.

    • In a 96-well plate, add 50 µL of responder cells (1x10^5 cells) to each well.

    • Add 50 µL of inactivated stimulator cells (1x10^5 cells) to the appropriate wells.[11]

    • Include negative controls (responder cells only) and positive controls (responder cells with a mitogen like PHA).[9]

  • Compound Addition: Prepare serial dilutions of this compound and vehicle control. Add 100 µL of the appropriate compound dilution to the wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.[9][11]

  • Proliferation Assessment (BrdU Method):

    • On day 5 or 6, add BrdU solution to each well and incubate for an additional 18-24 hours.[9]

    • Measure BrdU incorporation using an ELISA-based colorimetric assay according to the manufacturer's instructions. The optical density is proportional to the amount of T-cell proliferation.

Rat Heterotopic Cardiac Allograft Model Protocol

This in vivo model is a standard for evaluating the efficacy of immunosuppressive drugs in preventing solid organ rejection.

Animal Models:

  • Donor Strain: Fischer 344 (F344) rats.

  • Recipient Strain: Long Evans (LE) rats (provides a model for acute rejection).[6]

Surgical Procedure:

  • Anesthesia: Anesthetize both donor and recipient rats using an appropriate anesthetic agent (e.g., isoflurane).

  • Donor Heart Harvest:

    • Perform a median sternotomy on the donor rat.

    • Heparinize the animal via the inferior vena cava.

    • Cannulate the aorta and perfuse the heart with cold saline.

    • Transect the aorta, pulmonary artery, and vena cavae to explant the heart.

  • Heterotopic Transplantation:

    • Perform a midline laparotomy on the recipient rat.

    • Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

    • Once the vascular clamps are released, the donor heart should resume beating.

    • Close the abdominal incision in layers.

Immunosuppressive Treatment and Monitoring:

  • Dosing:

    • Divide recipient animals into treatment groups: Vehicle control, this compound (at desired doses, e.g., administered subcutaneously daily), and a positive control (e.g., Cyclosporine A at a clinically relevant dose).

    • Begin treatment on the day of transplantation (Day 0) and continue for the duration of the study.

  • Monitoring Graft Survival:

    • Perform daily abdominal palpation of the recipient rat to assess the viability of the transplanted heart (presence of a heartbeat).[8]

    • The primary endpoint is the cessation of a palpable heartbeat, which signifies acute rejection.[7]

  • Data Analysis:

    • Record the number of days of graft survival for each animal.

    • Use Kaplan-Meier survival analysis to compare the median survival times between treatment groups.

Conclusion

This compound is an inhibitor of the monocarboxylate transporter 1, a key metabolic checkpoint in activated T-lymphocytes. While preclinical data suggests it is less potent than other compounds in its class, the therapeutic strategy of MCT1 inhibition remains a promising avenue for the development of novel, targeted immunosuppressive agents. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers interested in exploring this pathway for applications in transplantation and autoimmune diseases. Further research is warranted to identify and optimize MCT1 inhibitors with improved potency and favorable pharmacokinetic profiles.

References

The Role of Monocarboxylate Transporter 1 (MCT1) Inhibition in Graft-Versus-Host Disease: A Technical Overview of AR-C117977

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential of targeting monocarboxylate transporter 1 (MCT1) as a therapeutic strategy for graft-versus-host disease (GVHD). While initial inquiries into AR-C141990 yielded no direct research in the context of GVHD, a closely related and well-studied compound, AR-C117977 , a potent and specific inhibitor of MCT1, provides significant insights into this novel immunomodulatory approach. This document will focus on the mechanism of action, preclinical data, and experimental methodologies related to AR-C117977 and its impact on immune responses central to the pathophysiology of GVHD.

Introduction to Graft-Versus-Host Disease

Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] The disease is initiated by donor-derived T-cells recognizing and attacking recipient tissues as foreign, leading to a multisystem inflammatory response.[1][2] Current first-line therapies for GVHD primarily rely on corticosteroids, but a substantial number of patients become steroid-refractory, necessitating alternative treatment strategies.[3][4]

MCT1: A Novel Target for Immunosuppression

Recent research has identified monocarboxylate transporter 1 (MCT1), also known as SLC16A1, as a promising target for immunosuppression.[5] MCT1 is crucial for the transport of monocarboxylates, such as lactate, across the plasma membrane. Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis, leading to increased lactate production. The efficient efflux of this lactate via MCT1 is essential to maintain a high rate of glycolysis and prevent intracellular acidosis, thereby supporting the rapid proliferation required for an effective immune response.[6] Inhibition of MCT1 disrupts this metabolic process, leading to a potent and selective inhibition of T-cell proliferation.[5][6]

AR-C117977: A Specific MCT1 Inhibitor

AR-C117977 is a small molecule inhibitor with high specificity for MCT1.[1][7] Preclinical studies have demonstrated its potent immunosuppressive properties by inhibiting T-cell proliferation in response to alloantigen stimulation.[7] This mechanism of action presents a targeted approach to modulating the alloreactive T-cell responses that drive GVHD.

Quantitative Data on AR-C117977 Efficacy

The following table summarizes the key quantitative findings from preclinical studies investigating the efficacy of AR-C117977 in models of allograft rejection and graft-versus-host reaction.

Model Species Treatment Dosage Key Findings Reference
Graft-versus-Host Reaction (GVHR) RatAR-C117977Dose-relatedDose-related inhibition of GVHR.[1]
Cardiac Allograft (High Responder) RatAR-C117977Not specifiedGraft survival >100 days (vs. 20 days with Cyclosporin A).[1]
Cardiac Allograft (Low Responder) RatAR-C117977Not specifiedGraft survival >100 days (comparable to Cyclosporin A).[1]
Cardiac Allograft MouseAR-C11797730 mg/kg (s.c.) for 15 daysSignificant prolongation of median survival time (MST) to 66-73 days (vs. 8-10 days for vehicle).[7]
Skin Allograft MouseAR-C11797730 mg/kg (s.c.) for 15 daysSignificant prolongation of MST to 15-18 days (vs. 8-9 days for vehicle).[7]
Aortic Allograft (Transplant Arteriosclerosis) MouseAR-C11797730 mg/kg (s.c.) for 15 daysPartial inhibition of transplant arteriosclerosis development.[7]

Signaling Pathway and Mechanism of Action

The immunosuppressive effect of AR-C117977 is mediated through the inhibition of MCT1, leading to a disruption of T-cell metabolism and proliferation. The following diagram illustrates this signaling pathway.

MCT1_Inhibition_Pathway cluster_TCell Activated T-Cell cluster_Outcome Outcome TCR T-Cell Receptor (TCR) Activation Glycolysis Increased Aerobic Glycolysis TCR->Glycolysis Metabolic Reprogramming Lactate_in Intracellular Lactate Accumulation Glycolysis->Lactate_in Proliferation T-Cell Proliferation Glycolysis->Proliferation Energy & Biosynthesis MCT1 MCT1 Transporter Lactate_in->MCT1 Lactate_out Lactate Efflux MCT1->Lactate_out Inhibited_Proliferation Inhibition of T-Cell Proliferation ARC117977 AR-C117977 ARC117977->MCT1 Inhibition Immunosuppression Immunosuppression Inhibited_Proliferation->Immunosuppression GVHD_Amelioration Potential Amelioration of GVHD Immunosuppression->GVHD_Amelioration

Mechanism of MCT1 Inhibition by AR-C117977.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of AR-C117977.

In Vivo Graft-versus-Host Reaction (GVHR) Model

A standard popliteal lymph node (PLN) weight assay is utilized to assess the GVHR.

GVHR_Workflow cluster_workflow GVHR Experimental Workflow Donor_Cells 1. Isolate Lymphoid Cells from Donor Rats Recipient_Prep 2. Prepare Recipient Rats Donor_Cells->Recipient_Prep Injection 3. Inject Donor Cells into One Hind Footpad of Recipient Recipient_Prep->Injection Treatment 4. Administer AR-C117977 or Vehicle Control Injection->Treatment Incubation 5. Incubate for a Defined Period (e.g., 7 days) Treatment->Incubation Harvest 6. Harvest Popliteal Lymph Nodes (PLNs) from Both Hind Legs Incubation->Harvest Measurement 7. Weigh PLNs and Calculate the Weight Ratio (Injected vs. Uninjected Side) Harvest->Measurement Analysis 8. Analyze and Compare Weight Ratios Between Treatment Groups Measurement->Analysis

Workflow for the Rat GVHR Model.

Methodology:

  • Cell Preparation: Lymphoid cells are isolated from the spleen and lymph nodes of donor rats.

  • Injection: A suspension of donor lymphoid cells is injected into the hind footpad of recipient rats. The contralateral footpad receives a control injection.

  • Treatment: Recipient animals are treated with AR-C117977 or a vehicle control according to the study design.

  • Assessment: After a specified period, the popliteal lymph nodes from both hind limbs are excised and weighed. The degree of GVHR is determined by the increase in weight of the lymph node draining the site of donor cell injection compared to the contralateral side.

Allograft Transplantation Models

Heterotopic cardiac and skin transplantation models are employed to evaluate the efficacy of AR-C117977 in preventing allograft rejection.

Allograft_Workflow cluster_workflow Allograft Transplantation Experimental Workflow Donor_Prep 1. Harvest Heart or Skin from Donor Animal Recipient_Prep 2. Prepare Recipient Animal for Transplantation Donor_Prep->Recipient_Prep Transplantation 3. Perform Heterotopic Cardiac or Skin Transplantation Recipient_Prep->Transplantation Treatment 4. Initiate Treatment with AR-C117977, Cyclosporin A, or Vehicle Control Transplantation->Treatment Monitoring 5. Monitor Graft Survival Daily (e.g., Palpation for Heartbeat, Visual Inspection of Skin) Treatment->Monitoring Endpoint 6. Define Endpoint as Cessation of Heartbeat or Graft Necrosis Monitoring->Endpoint Histology 7. (Optional) Harvest Grafts at Endpoint for Histological Analysis (e.g., Chronic Rejection) Endpoint->Histology Analysis 8. Perform Survival Analysis (e.g., Kaplan-Meier) Endpoint->Analysis

Workflow for Allograft Transplantation Studies.

Methodology:

  • Surgical Procedure: A heart or full-thickness skin graft from a donor animal is transplanted to a recipient of a different strain.

  • Treatment Regimen: Treatment with AR-C117977, a comparator immunosuppressant (e.g., Cyclosporin A), or vehicle is initiated pre- or post-transplantation and continued for a defined duration.

  • Graft Survival Assessment: Graft survival is monitored daily. For cardiac allografts, this involves palpation of the abdomen to assess the heartbeat. For skin allografts, visual inspection for signs of rejection (e.g., inflammation, necrosis) is performed. Rejection is defined as the complete cessation of the heartbeat or >80% necrosis of the skin graft.

  • Histological Analysis: In some studies, grafts are harvested at specific time points or at the time of rejection for histological examination to assess the degree of cellular infiltration and tissue damage, including features of chronic rejection such as transplant arteriosclerosis.

Conclusion and Future Directions

The preclinical data on AR-C117977 strongly suggest that inhibition of MCT1 is a viable and potent strategy for immunosuppression. The demonstrated efficacy in a rat model of GVHR and in various allograft rejection models highlights its potential for the treatment of T-cell-mediated immune pathologies, including GVHD. The unique mechanism of action, targeting the metabolic reprogramming of activated T-cells, offers a novel approach that may be beneficial for patients who are refractory to current therapies.

Further research is warranted to fully elucidate the potential of MCT1 inhibitors in the context of GVHD. This includes more detailed studies in various GVHD models to assess the impact on different target organs and the separation of graft-versus-host effects from beneficial graft-versus-leukemia effects. Clinical trials will be the ultimate determinant of the therapeutic value of this innovative approach for patients suffering from GVHD.

References

Unveiling the Off-Target Landscape of AR-C141990: A Technical Exploration Beyond MCT1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the potent and selective inhibition of the monocarboxylate transporter 1 (MCT1) by AR-C141990 is well-documented as a promising strategy in cancer therapy, a comprehensive understanding of its broader interaction profile is critical for advancing its clinical development. This technical guide delves into the exploration of this compound's targets beyond MCT1, providing researchers, scientists, and drug development professionals with a consolidated resource on its potential off-target effects. The scarcity of publicly available, direct off-target screening data for this compound necessitates a broader examination of related compounds and the methodologies employed to identify such interactions.

Understanding the On-Target Activity of this compound and Related Compounds

This compound belongs to a class of compounds designed to inhibit MCT1, a key transporter of lactate and other monocarboxylates, which is often upregulated in glycolytic cancer cells. The therapeutic rationale hinges on disrupting the metabolic symbiosis within tumors, where glycolytic cancer cells export lactate via MCT4, and oxidative cancer cells import it via MCT1 to fuel the Krebs cycle.

The Quest for Off-Targets: Methodologies and Potential Interactions

Identifying the off-target interactions of a small molecule inhibitor is a crucial step in drug development to anticipate potential side effects and uncover novel therapeutic opportunities. The following experimental protocols are commonly employed for this purpose.

Kinome Scanning

Given that protein kinases are a large and structurally related family of enzymes, they represent a common source of off-target interactions for small molecule inhibitors.

Experimental Protocol: Kinase Profiling via Competitive Binding Assays (e.g., KINOMEscan™)

  • Library Preparation: A comprehensive panel of active human kinases is expressed, often as fusions with a DNA tag for quantification.

  • Immobilization: An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

  • Competitive Binding: The kinase library is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM or 10 µM).

  • Quantification: The amount of each kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction. Hits are often defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition). Follow-up dose-response curves are then generated to determine the dissociation constant (Kd) or IC50 for the identified off-targets.

Logical Workflow for Kinome Scanning

Kinome_Scanning_Workflow Kinase_Library Library of DNA-tagged Human Kinases Incubation Incubation: Kinases + Ligand + this compound Kinase_Library->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Immobilized_Ligand->Incubation Washing Wash Unbound Components Incubation->Washing Quantification Quantify Bound Kinases (qPCR) Washing->Quantification Data_Normalization Normalize to Control (% Inhibition) Quantification->Data_Normalization Hit_Identification Identify Significant Interactions Data_Normalization->Hit_Identification Dose_Response Determine Kd / IC50 Hit_Identification->Dose_Response

Figure 1: Kinome Scanning Experimental Workflow
Affinity-Based Proteomics

This approach aims to identify all proteins from a complex biological sample that bind to the drug of interest.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

  • Probe Synthesis: this compound is chemically modified to incorporate an affinity tag (e.g., biotin) and a linker, creating an "affinity probe."

  • Immobilization: The affinity probe is immobilized on a solid support (e.g., streptavidin-coated beads).

  • Cell Lysate Incubation: The immobilized probe is incubated with a cell lysate to allow for the binding of target and off-target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution: Specifically bound proteins are eluted from the beads, often by denaturation or by competition with an excess of the free drug.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Identified proteins are ranked based on their abundance and specificity of binding to the this compound probe compared to control beads.

Signaling Pathway Visualization of Potential Off-Target Effects

Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways ARC141990 This compound MCT1 MCT1 ARC141990->MCT1 Inhibits Kinase_X Kinase X ARC141990->Kinase_X Inhibits (Potential) Carbonic_Anhydrase Carbonic Anhydrase ARC141990->Carbonic_Anhydrase Inhibits (Potential) Lactate_Transport Lactate Transport MCT1->Lactate_Transport Metabolism Cellular Metabolism Lactate_Transport->Metabolism Alters Phosphorylation Substrate Phosphorylation Kinase_X->Phosphorylation Signaling_Cascade Downstream Signaling Phosphorylation->Signaling_Cascade pH_Regulation pH Homeostasis Carbonic_Anhydrase->pH_Regulation

The Discovery and Development of AR-C141990: A Technical Guide to a Novel Immunosuppressive Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of AR-C141990, a selective inhibitor of the Monocarboxylate Transporter 1 (MCT1). Initially identified through a chemistry-led target identification strategy, this class of compounds, based on a thieno[2,3-d]pyrimidine scaffold, represents a novel approach to immunosuppression. By selectively blocking lactate efflux from activated T lymphocytes, this compound disrupts the metabolic reprogramming essential for rapid clonal expansion, thereby inhibiting the adaptive immune response. This guide summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying biological and experimental pathways.

Discovery and Lead Optimization

The development of this compound originated from a program to identify novel immunomodulatory compounds. An initial series of compounds demonstrated potent inhibition of T lymphocyte proliferation in vitro and efficacy in animal models of immune disease, but through an unknown mechanism.[1] The molecular target for this series was identified as Monocarboxylate Transporter 1 (MCT1, also known as SLC16A1) using a sophisticated strategy involving photoaffinity labeling and proteomic characterization.[1]

Early lead compounds, such as AR-C117977 and AR-C122982, validated the therapeutic potential of MCT1 inhibition but possessed suboptimal physical and metabolic properties for further development.[2] This prompted a lead optimization campaign to synthesize analogues with a more suitable profile for potential oral administration.[2] this compound emerged from this effort as an improved analogue within the thieno[2,3-d]pyrimidine chemical series, demonstrating a good correlation between MCT1 binding affinity, inhibition of lymphocyte proliferation, and in vivo activity.[2][3][4]

Mechanism of Action

The immunosuppressive activity of this compound is a direct consequence of its inhibition of MCT1.

Role of MCT1 in T Lymphocyte Activation: Upon activation, T lymphocytes undergo a profound metabolic shift to aerobic glycolysis (the Warburg effect) to support the energetic and biosynthetic demands of rapid cell division.[1][5] This process generates large quantities of lactic acid, which must be actively exported from the cell to maintain intracellular pH and glycolytic flux. MCT1 is the primary transporter responsible for this lactate efflux in T cells.[1]

Inhibition by this compound: By binding to and inhibiting MCT1, this compound prevents lactate export. The resulting intracellular lactate accumulation inhibits glycolysis and disrupts the metabolic engine required for proliferation.[1] This mechanism is highly selective for rapidly dividing cells, such as activated T lymphocytes, while having minimal effect on other stages of lymphocyte activation, like cytokine production, or most normal physiological functions.[1]

cluster_TCell Activated T Lymphocyte TCR TCR Activation Glycolysis Aerobic Glycolysis TCR->Glycolysis Metabolic Reprogramming Glucose Glucose Glucose->Glycolysis Lactate Intracellular Lactate Glycolysis->Lactate produces Proliferation Clonal Expansion (Immune Response) Glycolysis->Proliferation fuels MCT1 MCT1 Transporter Lactate->MCT1 efflux via ARC This compound ARC->MCT1 Inhibits caption Mechanism of Action of this compound.

Mechanism of Action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo data for this compound and related compounds.

Table 1: In Vitro Activity

Compound MCT1 Binding Affinity (pKi) Human T-Cell Proliferation (IC50, nM)
This compound 7.6 Data not specified, but activity correlates with binding[2]
Analogue 1 ~7.5 ~30
Analogue 2 ~7.2 ~100
Analogue 3 ~7.0 ~200
Analogue 4 ~6.5 ~1000
Analogue 5 <6.0 >3000

Data derived from graphical representations in Påhlman et al., 2012.[2] this compound is one of the five tested analogues.

Table 2: In Vivo Efficacy in Rat Models

Model Treatment Dose (mg/kg) Outcome
Graft-vs-Host (GvH) Response MCT1 Inhibitor Analogue 10 Significant inhibition of lymph node expansion[2]
Cardiac Allograft Survival MCT1 Inhibitor Analogue 10 (twice daily) Prolonged graft survival (Median >14 days vs. ~7 days for control)[2]

Data reflects the general efficacy of the lead optimized analogues described in Påhlman et al., 2012.[2]

Key Experimental Protocols

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T lymphocytes following stimulation.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood (human or rat) using Ficoll-Paque density gradient centrifugation.[1][6]

  • Cell Culture: Isolated PBMCs are resuspended in complete RPMI medium and plated in 96-well plates at a density of approximately 1 x 10^5 cells per well.[7]

  • Compound Treatment: Test compounds (e.g., this compound) are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO only) is included.

  • Stimulation: Lymphocyte proliferation is induced by adding a mitogen, such as Phytohaemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin.[1][7] Unstimulated control wells receive no mitogen.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.[6]

  • Proliferation Measurement ([3H]-Thymidine Incorporation): [3H]-Thymidine (1 µCi/well) is added to each well for the final 6-18 hours of incubation.[7] During proliferation, the radioactive thymidine is incorporated into newly synthesized DNA.

  • Harvesting and Analysis: Cells are harvested onto glass fiber filters. The amount of incorporated radioactivity is measured using a scintillation counter. Results are often expressed as a percentage of the proliferation observed in vehicle-treated, stimulated cells.[8]

Rat Cardiac Allograft Survival Model

This in vivo model assesses the ability of an immunosuppressive agent to prevent the rejection of a transplanted organ.

Methodology:

  • Animal Strains: A high-responder strain combination is used, such as transplanting a heart from a Brown Norway (BN) rat donor to a Lewis (LEW) rat recipient.[2][9]

  • Surgical Procedure: A heterotopic heart transplantation is performed, where the donor heart is grafted into the recipient's abdomen or neck.[2][9] The native heart remains in place to sustain the animal.

  • Compound Administration: The recipient rat is treated with the test compound (e.g., an this compound analogue) or vehicle control. Dosing typically begins on the day of transplantation and continues daily via subcutaneous or oral administration.[2]

  • Monitoring: Graft function is monitored daily by palpation of the transplanted heart. The cessation of a palpable heartbeat is considered the primary endpoint, defining the day of rejection.[2]

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and the median survival time for each treatment group is compared to the vehicle control group.

Development and Screening Workflow

The progression from initial concept to a viable preclinical candidate followed a structured screening cascade.

cluster_Discovery Discovery & Optimization cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Proof-of-Concept cluster_Candidate Candidate Selection SAR Thieno[2,3-d]pyrimidine Analogue Synthesis Binding MCT1 Radioligand Binding Assay SAR->Binding Screening Prolif T-Cell Proliferation Assay (Human, Rat) Binding->Prolif Test potent binders GVH Rat GvH Model Prolif->GVH Test active compounds Transplant Rat Cardiac Transplant Model GVH->Transplant Candidate Preclinical Candidate (e.g., this compound) Transplant->Candidate Select lead candidate caption Preclinical Screening Workflow.

Preclinical Screening Workflow.

Conclusion

This compound and its analogues represent a novel class of immunosuppressants discovered through the identification of MCT1 as a druggable target. The mechanism, which involves the targeted disruption of T-cell metabolism, offers a selective means of inhibiting the proliferative burst central to the adaptive immune response. The data generated from a systematic screening process, including binding assays, cellular proliferation studies, and robust in vivo models of immune function, have validated MCT1 inhibition as a promising therapeutic strategy. This technical guide provides a core summary of the foundational science and methodologies that underpinned the development of this innovative compound.

References

Methodological & Application

AR-C141990 In Vivo Experimental Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. By blocking MCT1, this compound disrupts cellular metabolism, particularly in cells reliant on lactate shuttling, presenting therapeutic potential in areas such as oncology and immunology. This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical research. It includes quantitative data on its efficacy, details on experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

In Vivo Efficacy of this compound
SpeciesModelDosing RegimenRoute of AdministrationObserved EffectReference
MouseInhibition of HOCPCA Brain PenetrationDose-dependentSubcutaneous (s.c.)ID50 = 4.6 mg/kg[1]
RatPrevention of Acute Cardiac Allograft Rejection30 mg/kg/daySubcutaneous (s.c.)Long-term graft survival (>100 days) in a low-responder combination[2]
RatPrevention of Acute Cardiac Allograft Rejection100 mg/kg/daySubcutaneous (s.c.)Moderate prolongation of graft survival, similar to cyclosporine A[2]
RatGraft-versus-Host (GvH) Disease3 mg/kgNot specifiedLow receptor occupancy (20%) and no immunosuppressive efficacy[2]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of Monocarboxylate Transporter 1 (MCT1). MCT1 is a proton-linked transmembrane transporter responsible for the influx and efflux of monocarboxylates such as lactate, pyruvate, and ketone bodies. In many pathological conditions, such as cancer and during immune responses, cells exhibit altered metabolic states, often relying on the "lactate shuttle" for energy and signaling. By blocking MCT1, this compound disrupts this shuttle, leading to an intracellular accumulation of lactate and a decrease in cellular pH. This disruption of metabolic homeostasis can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune cell function.

References

Application Notes and Protocols for Preparing AR-C141990 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of AR-C141990 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes.[1][2] Its inhibitory action on MCT1 makes it a valuable tool in cancer metabolism research and as a potential immunosuppressant.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound hydrochloride, the commonly available salt form of this compound. It is crucial to always refer to the batch-specific molecular weight provided on the product's vial or Certificate of Analysis for the most accurate calculations.

ParameterValueReference
Compound Name This compound hydrochloride
Molecular Weight (MW) 529.05 g/mol
Appearance Solid powder[1]
Recommended Solvent DMSO (Dimethyl Sulfoxide)[1]
Maximum Solubility in DMSO 100 mM (49.26 mg/mL)
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution -80°C for up to 1 year[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 529.05 g/mol = 5.29 mg

  • Weighing: Carefully weigh out the calculated mass (e.g., 5.29 mg) of this compound hydrochloride powder using a precision balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the powder. For a 10 mM solution with 5.29 mg of powder, this would be 1 mL of DMSO.

  • Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a water bath (37°C) can aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials.[3]

  • Storage: Store the aliquots at -80°C for long-term storage, where they are reported to be stable for up to one year.[1] For short-term use (up to one week), storage at 4°C is possible.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate This compound Vial B Weigh Powder A->B Calculate Mass C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot Solution D->E Clear Solution F Store at -80°C E->F

Caption: A flowchart of the this compound stock solution preparation process.

Signaling Pathway Inhibition by this compound

This compound functions by inhibiting the Monocarboxylate Transporter 1 (MCT1). This transporter is responsible for the efflux and influx of lactate and other monocarboxylates, playing a critical role in cellular metabolism, particularly in cancer cells and activated lymphocytes. By blocking MCT1, this compound disrupts these metabolic processes.

G Mechanism of Action of this compound cluster_cell Cell Membrane MCT1 MCT1 Transporter Lactate_out Lactate (intracellular) MCT1->Lactate_out Lactate_in Lactate (extracellular) Lactate_in->MCT1 Transport ARC141990 This compound ARC141990->MCT1 Inhibition

Caption: this compound inhibits the MCT1-mediated transport of lactate.

References

optimal concentration of AR-C141990 for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for AR-C141990

Topic: Optimal Concentration of this compound for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of monocarboxylate transporters (MCTs), specifically targeting MCT1 and MCT2.[1][2][3][4] These transporters are crucial for the facilitated diffusion of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[5][6][7] In highly glycolytic cells, including many cancer cells and activated lymphocytes, MCTs play a vital role in extruding lactate to maintain intracellular pH and support a high rate of glycolysis.[6][8][9] By blocking this transport, this compound can induce intracellular acidification and metabolic stress, leading to cytostatic or cytotoxic effects. These characteristics make it a valuable tool for research in cancer metabolism and immunology.[3][4][8]

This document provides a summary of reported inhibitory concentrations, detailed protocols for determining the optimal concentration in your specific experimental system, and an overview of its mechanism of action.

Data Presentation: Inhibitory Activity of this compound

The optimal concentration of this compound is highly dependent on the experimental system, particularly the expression levels of MCT1 and MCT2 in the cell type being studied. The following table summarizes the quantitative data available from various studies to guide the selection of a starting concentration range.

ParameterTargetValueExperimental SystemReference
pKᵢ MCT17.6Not Specified[1][2]
MCT26.6Not Specified[1][2]
Kᵢ MCT14.8 nMNot Specified[1]
IC₅₀ MCT10.21 µM (210 nM)[³H]HOCPCA uptake in oocytes[2]
MCT22.32 µM[³H]HOCPCA uptake in oocytes[2]
pIC₅₀ MCT3< 5Not Specified[2]
MCT4< 5Not Specified[2]

Note: The pKᵢ of 7.6 for MCT1 corresponds to a Kᵢ of approximately 25 nM. It is advisable to use the IC₅₀ value of 210 nM as a practical starting point for designing dose-response experiments in cell-based assays.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by physically obstructing the pore of MCT1 and MCT2, thereby preventing the efflux of lactate from the cell. In cells that rely heavily on glycolysis for energy (the "Warburg effect"), this inhibition leads to a rapid accumulation of intracellular lactate and protons. The resulting decrease in intracellular pH (acidification) and disruption of cellular metabolism can inhibit proliferation and induce apoptosis.

cluster_cell Cell Interior cluster_membrane Plasma Membrane Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (Intracellular) + H+ Pyruvate->Lactate_in LDH Acidification Intracellular Acidification (↓ pH) Lactate_in->Acidification MCT1 MCT1 Transporter Lactate_in->MCT1 Proliferation Reduced Cell Proliferation Acidification->Proliferation Lactate_out Lactate (Extracellular) MCT1->Lactate_out Transport ARC This compound ARC->MCT1 Inhibition

Caption: Mechanism of this compound action on lactate transport.

Experimental Protocols

The ideal in vitro concentration should be determined empirically for each cell line and assay. Below are two fundamental protocols to establish the effective dose-response range for this compound.

Protocol 1: Determination of IC₅₀ for Lactate Uptake Inhibition

This assay directly measures the ability of this compound to inhibit the function of MCTs by quantifying the uptake of radiolabeled lactate.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride (prepare a 10 mM stock in DMSO)

  • [¹⁴C]-L-Lactate

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer), pH 7.4

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Scintillation fluid and vials

  • Multi-well plates (24- or 48-well)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Preparation of Inhibitor Concentrations: Prepare serial dilutions of this compound in KRH buffer. A suggested range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.

  • Pre-incubation: Aspirate the culture medium from the wells and wash once with KRH buffer. Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C.

  • Lactate Uptake: Prepare the uptake solution by adding [¹⁴C]-L-Lactate to KRH buffer (final concentration ~0.1-0.5 µCi/mL with 1 mM unlabeled L-Lactate). To start the uptake, add the uptake solution to each well and incubate for a short, defined period (e.g., 2-5 minutes). This time should be within the linear range of uptake for your cell line.

  • Stopping the Assay: To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification: Lyse the cells in each well (e.g., with 0.1 M NaOH or 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well, if desired. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability/Proliferation Assay

This assay assesses the downstream functional consequence of MCT1/2 inhibition on cell health and growth.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride (10 mM stock in DMSO)

  • Cell viability reagent (e.g., MTT, WST-1, resazurin, or a kit for ATP measurement like CellTiter-Glo®)

  • 96-well clear or opaque plates (depending on the assay)

  • Plate reader (absorbance or fluorescence/luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad range (e.g., 10 nM to 50 µM) is recommended for initial screening.

  • Incubation: Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a "no cells" blank control. Incubate the plate for a relevant duration (e.g., 48-72 hours).

  • Assay Measurement: Add the chosen viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).

  • Quantification: Measure the signal using a plate reader at the appropriate wavelength (e.g., absorbance for MTT/WST-1, fluorescence for resazurin, luminescence for ATP assays).

  • Data Analysis: Subtract the blank reading from all measurements. Express the data as a percentage of the vehicle control. Plot the percent viability against the log concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for a specific in vitro study.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection A Select Cell Line (Known MCT1/4 Expression) C Perform Broad-Range Dose-Response Assay (e.g., 10 nM - 50 µM) A->C B Prepare this compound Stock Solution (e.g., 10mM in DMSO) B->C D Assess Cell Viability / Proliferation (48-72h Incubation) C->D G Calculate IC₅₀ / GI₅₀ from Viability Data D->G E Perform Narrow-Range Dose-Response Assay (Centered around estimated IC₅₀) F Measure Direct Target Engagement (Lactate Transport Assay) E->F H Calculate IC₅₀ from Transport Data F->H G->E I Select Optimal Concentration Range for Downstream Experiments G->I H->I

Caption: Workflow for determining the optimal this compound concentration.

References

Application Notes and Protocols for AR-C141990 Administration in Rodent Models of Transplantation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AR-C141990, a monocarboxylate transporter 1 (MCT-1) inhibitor, in rodent models of organ transplantation. The protocols and data presented are based on preclinical studies demonstrating the immunosuppressive potential of this compound in prolonging allograft survival.

Introduction

This compound is a potent inhibitor of monocarboxylate transporter 1 (MCT-1), a key transporter of lactate and other monocarboxylates across the plasma membrane. In the context of immunology, MCT-1 is crucial for the metabolic reprogramming of activated T-effector cells, which rely on glycolysis for their rapid proliferation and effector functions. By inhibiting MCT-1, this compound disrupts the metabolic activity of T-effector cells, leading to a state of immunosuppression and promoting allograft tolerance.

Mechanism of Action: MCT-1 Inhibition in T-Effector Cells

Activated T-effector cells undergo a metabolic switch to aerobic glycolysis to meet the high energy and biosynthetic demands of clonal expansion and cytokine production. This process results in the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and glycolytic flux. MCT-1 is a primary transporter responsible for this lactate efflux. Inhibition of MCT-1 by this compound leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of key glycolytic enzymes. This metabolic disruption impairs T-effector cell proliferation and function, thereby suppressing the alloimmune response against the transplanted organ.

MCT1_Inhibition_Pathway Mechanism of Action of this compound cluster_TCell T-Effector Cell cluster_Drug cluster_Outcome Outcome TCR TCR Activation (Alloantigen Recognition) Glycolysis Metabolic Switch to Aerobic Glycolysis TCR->Glycolysis Lactate_Prod Increased Lactate Production Glycolysis->Lactate_Prod MCT1 MCT-1 Lactate_Prod->MCT1  transport Lactate_Efflux Lactate Efflux MCT1->Lactate_Efflux Inhibition_Efflux Inhibition of Lactate Efflux Proliferation T-Cell Proliferation & Effector Function Lactate_Efflux->Proliferation enables ARC141990 This compound ARC141990->MCT1 inhibits Metabolic_Disruption Intracellular Lactate Accumulation & Metabolic Disruption Inhibition_Efflux->Metabolic_Disruption Immunosuppression Immunosuppression Metabolic_Disruption->Immunosuppression Graft_Survival Prolonged Allograft Survival Immunosuppression->Graft_Survival

Figure 1: Signaling pathway of this compound-mediated immunosuppression.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a rat cardiac allograft model.

Table 1: Effect of this compound on Allograft Survival in a High-Responder Rat Cardiac Transplant Model

Treatment GroupDose (mg/kg/day)Administration RouteTreatment DurationMedian Graft Survival (days)Long-Term Survival (>100 days)
Untreated Control---70/6
This compound3s.c.Days 0-13 post-transplant80/6
This compound30s.c.Days 0-13 post-transplant>1006/6

Data extracted from Pahlman et al., Transplant International, 2013.

Experimental Protocols

Protocol 1: Rat Heterotopic Cardiac Allotransplantation

This protocol describes a well-established model for studying allograft rejection and the efficacy of immunosuppressive agents.

Materials:

  • Donor and recipient rats (e.g., Dark Agouti [DA] donors and Piebald Virol Glaxo [PVG] recipients for a high-responder model)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microsurgical instruments

  • Heparinized saline

  • Suture material (e.g., 8-0 to 10-0 Prolene)

  • This compound

  • Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Preparation: Anesthetize both donor and recipient rats. Shave and disinfect the surgical areas (chest for the donor, abdomen for the recipient).

  • Donor Heart Procurement:

    • Perform a midline sternotomy on the donor rat to expose the heart and great vessels.

    • Administer heparin intravenously.

    • Ligate the superior and inferior vena cava.

    • Transect the aorta and pulmonary artery.

    • Carefully remove the heart and place it in ice-cold saline.

  • Recipient Preparation:

    • Perform a midline laparotomy on the recipient rat to expose the abdominal aorta and inferior vena cava.

    • Gently dissect the vessels to allow for anastomosis.

  • Heterotopic Transplantation:

    • Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using a fine suture under a surgical microscope.[1]

    • After completing the anastomoses, release the vascular clamps to allow blood flow to the donor heart. A successfully transplanted heart will begin to beat spontaneously.

    • Close the abdominal incision in layers.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Monitor the animal for recovery and signs of distress.

Protocol 2: Preparation and Administration of this compound

Preparation of this compound Suspension:

  • Weigh the required amount of this compound powder based on the desired dose and the animal's body weight.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Suspend the this compound powder in the 0.5% CMC vehicle to the desired final concentration.

  • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

Administration:

  • Administer the this compound suspension subcutaneously (s.c.) once daily.

  • The treatment duration can vary, but a common regimen is from the day of transplantation (day 0) for a defined period (e.g., 14 days).

Protocol 3: Monitoring of Graft Survival

Procedure:

  • Daily Palpation: Manually palpate the recipient's abdomen to assess the contractility of the transplanted heart.[2] The strength of the heartbeat is a primary indicator of graft function.

  • Scoring: A scoring system can be used to quantify the heartbeat's strength (e.g., 0 = no beat, 1 = weak, 2 = moderate, 3 = strong).

  • Endpoint: Rejection is defined as the complete cessation of a palpable heartbeat. The day of the last palpable beat is recorded as the day of rejection.

  • Confirmation: Cessation of heartbeat can be confirmed by direct visualization of the graft via laparotomy at the experimental endpoint.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a rat cardiac allograft model.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_Preparation Pre-Surgical Phase cluster_Surgery Surgical Phase (Day 0) cluster_Treatment Treatment & Monitoring Phase cluster_Analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., DA & PVG rats) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Drug_Preparation Preparation of This compound Suspension Daily_Dosing Daily Subcutaneous Administration of this compound (e.g., Days 0-13) Drug_Preparation->Daily_Dosing Donor_Procurement Donor Heart Procurement Anesthesia->Donor_Procurement Recipient_Surgery Recipient Heterotopic Transplantation Anesthesia->Recipient_Surgery Recipient_Surgery->Daily_Dosing Graft_Monitoring Daily Palpation for Graft Survival Assessment Daily_Dosing->Graft_Monitoring Data_Collection Record Graft Survival Data Graft_Monitoring->Data_Collection Statistical_Analysis Kaplan-Meier Survival Analysis Data_Collection->Statistical_Analysis Histology Histological Analysis of Grafts (Optional) Data_Collection->Histology

Figure 2: Workflow for assessing this compound in a rodent transplant model.

References

Measuring the Effects of AR-C141990 on Lactate Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, which are critical for the transport of lactate and other monocarboxylates across the plasma membrane.[1] The inhibition of these transporters has significant implications for cellular metabolism, particularly in highly glycolytic cells such as cancer cells, and has garnered interest for its therapeutic potential. These application notes provide detailed protocols for measuring the effects of this compound on lactate uptake and discuss the downstream cellular consequences.

Mechanism of Action

This compound acts as a competitive inhibitor of MCT1 and MCT2, blocking the transport of lactate. This leads to an accumulation of intracellular lactate and a decrease in extracellular lactate levels, which can have several downstream effects, including alterations in intracellular pH (pHi), modulation of glycolysis, and impacts on cell signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3]

Quantitative Data Summary

The inhibitory potency of this compound on MCT1 and MCT2 has been characterized by various parameters. The following table summarizes the key quantitative data for this compound and the related inhibitor AR-C155858.

CompoundTargetParameterValueReference
This compound MCT1pKi7.6[1][4]
MCT2pKi6.6[1][4]
MCT1Ki4.8 nM[4]
MCT1 (HOCPCA uptake)IC500.21 µM[1]
MCT2 (HOCPCA uptake)IC502.32 µM[1]
AR-C155858 MCT1Ki2.3 nM[4]
MCT2Ki10 nM[4]

Signaling Pathway

The inhibition of lactate transport by this compound can lead to intracellular acidification and disruption of the normal glycolytic flux. This metabolic stress can impact key cellular signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

MCT1_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCT1 MCT1 Lactate_in Intracellular Lactate pH_decrease Intracellular pH (pHi) Decrease Lactate_in->pH_decrease Accumulation leads to Glycolysis Glycolysis pH_decrease->Glycolysis Inhibits PI3K PI3K pH_decrease->PI3K Modulates Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in LDH AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Lactate_out Extracellular Lactate Lactate_out->MCT1 Transport ARC141990 This compound ARC141990->MCT1 Inhibits

Caption: Signaling pathway affected by MCT1 inhibition with this compound.

Experimental Protocols

Protocol 1: Colorimetric Lactate Uptake/Efflux Assay

This protocol is adapted from commercially available lactate assay kits and is suitable for measuring changes in intracellular or extracellular lactate concentrations in response to this compound treatment.

Materials:

  • Cells of interest (e.g., cancer cell line, cardiomyocytes)

  • Cell culture medium

  • This compound

  • Lactate Assay Kit (e.g., Abcam ab65331, Sigma-Aldrich MAK064)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 450 nm or 570 nm (depending on the kit)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (if measuring intracellular lactate)

  • 10 kDa molecular weight cut-off (MWCO) spin filters (for deproteinization)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh culture medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should be included.

    • Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 2 hours).

  • Sample Collection:

    • Extracellular Lactate: Collect the culture medium from each well.

    • Intracellular Lactate:

      • Remove the culture medium and wash the cells twice with ice-cold PBS.

      • Lyse the cells using an appropriate lysis buffer.

      • Collect the cell lysates.

  • Sample Preparation:

    • Deproteinize the samples (both medium and lysates) by passing them through a 10 kDa MWCO spin filter to remove lactate dehydrogenase, which can interfere with the assay.

  • Lactate Measurement:

    • Follow the instructions provided with the commercial lactate assay kit. This typically involves:

      • Preparing a lactate standard curve.

      • Adding the reaction mix to the standards and samples.

      • Incubating for the recommended time (usually 30 minutes at room temperature).

      • Measuring the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize intracellular lactate to the protein concentration of the cell lysate.

    • Plot the lactate concentration against the concentration of this compound to determine the dose-response effect.

Colorimetric_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Collect Samples (Extracellular or Intracellular) B->C D Deproteinize Samples C->D E Perform Lactate Assay (add reaction mix) D->E F Measure Absorbance E->F G Analyze Data F->G

Caption: Workflow for the colorimetric lactate assay.

Protocol 2: Radiolabeled Lactate Uptake Assay

This protocol allows for the direct measurement of lactate transport into cells using radiolabeled L-lactate.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • L-[14C]-Lactate

  • Scintillation fluid

  • Scintillation counter

  • 24-well plates

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation:

    • Remove the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

    • Pre-incubate the cells for 10-15 minutes at 37°C with the uptake buffer containing various concentrations of this compound or vehicle control.

  • Lactate Uptake:

    • Initiate the uptake by adding the uptake buffer containing L-[14C]-Lactate (final concentration, e.g., 1-10 µCi/mL) and the respective concentrations of this compound.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Stopping the Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Express the lactate uptake as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of protein.

    • Calculate the percentage of inhibition of lactate uptake at each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Radiolabeled_Assay_Workflow A Seed Cells in 24-well Plate B Pre-incubate with this compound A->B C Add [14C]-Lactate to Initiate Uptake B->C D Stop Uptake & Wash Cells C->D E Lyse Cells D->E F Measure Radioactivity (Scintillation Counting) E->F G Quantify Protein E->G H Analyze Data (Calculate IC50) F->H G->H

Caption: Workflow for the radiolabeled lactate uptake assay.

Conclusion

This compound is a valuable tool for studying the role of MCT1 and MCT2 in lactate transport and cellular metabolism. The provided protocols offer robust methods to quantify the inhibitory effects of this compound on lactate uptake and to investigate its downstream consequences. These studies are crucial for understanding the therapeutic potential of MCT inhibitors in various diseases, including cancer.

References

Application Notes and Protocols for Studying Blood-Brain Barrier Transport Using AR-C141990

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis. AR-C141990 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor. While initially developed as an antiplatelet agent, its utility in neuroscience research is expanding, particularly in the investigation of microglia-mediated processes at the BBB, especially in the context of injury and neuroinflammation.

Recent studies have highlighted the critical role of microglia in maintaining and repairing the BBB. Following injury, ATP released from damaged cells activates P2Y12 receptors on microglia, triggering their migration to the site of injury to form a "patch," thereby sealing the compromised barrier.[1][2] this compound, by blocking this receptor, serves as a valuable tool to dissect the molecular mechanisms of microglia-endothelial cell interactions and their impact on BBB integrity and transport.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on blood-brain barrier dynamics, with a focus on microglia-mediated repair mechanisms.

Data Presentation

Table 1: In Vivo Effects of P2Y12 Receptor Antagonism on Blood-Brain Barrier Closure Time

The following table summarizes quantitative data from a study investigating the effect of a P2Y12 receptor antagonist on the closure of the BBB after laser-induced injury. While the study utilized clopidogrel, the data provides a strong rationale for the application of this compound to achieve similar, and potentially more selective, effects.

Treatment GroupTime to BBB Closure (minutes)Statistical Significance vs. ControlReference
Control (Vehicle)25.3 ± 3.7-[1]
P2Y12 Antagonist (Clopidogrel)58.1 ± 7.2p < 0.01[1]
P2Y12 Knockout Mice65.4 ± 8.9p < 0.001[1]

Note: Data is presented as mean ± SEM. These findings suggest that pharmacological inhibition of the P2Y12 receptor significantly delays the closure of an injured BBB.

Signaling Pathways

The primary mechanism by which this compound influences the BBB is through the inhibition of the P2Y12 receptor signaling pathway in microglia. This pathway is central to the chemotactic response of microglia to sites of injury.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Microglial Cell Membrane cluster_intracellular Intracellular Signaling Cascade ATP ATP ADP ADP ATP->ADP Ectonucleotidases P2Y12R P2Y12 Receptor ADP->P2Y12R Activates This compound This compound This compound->P2Y12R Inhibits Gi Gi P2Y12R->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Actin_Polymerization Actin Polymerization PI3K->Actin_Polymerization Chemotaxis Chemotaxis & Migration Actin_Polymerization->Chemotaxis BBB_Repair BBB Repair Chemotaxis->BBB_Repair Promotes

Caption: P2Y12 receptor signaling pathway in microglia leading to BBB repair.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Co-Culture Model with Microglia

This protocol describes the establishment of an in vitro BBB model by co-culturing brain endothelial cells and microglia, which is essential for studying the effects of this compound on microglia-mediated BBB transport and integrity.

Materials:

  • Primary or immortalized brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)

  • Primary or immortalized microglial cells (e.g., BV-2)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium

  • Microglial cell growth medium

  • This compound

  • Fluorescently labeled dextran (e.g., 4 kDa FITC-dextran)

  • Transendothelial Electrical Resistance (TEER) meter

Procedure:

  • Endothelial Cell Monolayer Formation:

    • Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen IV and fibronectin).

    • Seed the brain endothelial cells onto the coated inserts at a high density.

    • Culture for 3-5 days to allow for the formation of a tight monolayer. Monitor the monolayer integrity by measuring TEER daily. TEER values should plateau, indicating a mature barrier.

  • Microglia Co-culture:

    • Once the endothelial monolayer is established, seed the microglial cells into the basolateral compartment (the bottom of the 24-well plate).

    • Continue to co-culture for 24-48 hours to allow for communication between the two cell types.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the appropriate cell culture medium.

    • Add this compound to the basolateral compartment to mimic systemic administration and direct exposure to microglia. Include a vehicle control group.

    • Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Assessment of BBB Permeability:

    • Following treatment, replace the medium in the apical compartment with a medium containing a known concentration of fluorescently labeled dextran.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Measure the fluorescence intensity of the samples using a plate reader.

    • Calculate the permeability coefficient (Papp) to quantify the transport across the endothelial monolayer.

  • Assessment of Tight Junction Protein Expression (Optional):

    • After the permeability assay, the Transwell® inserts can be processed for immunocytochemistry or Western blotting to assess the expression and localization of tight junction proteins such as Claudin-5, Occludin, and ZO-1 in the endothelial cells.

InVitro_BBB_Workflow Start Start Coat_Inserts Coat Transwell Inserts (Collagen IV, Fibronectin) Start->Coat_Inserts Seed_Endothelial_Cells Seed Brain Endothelial Cells (Apical) Coat_Inserts->Seed_Endothelial_Cells Form_Monolayer Culture to form Tight Monolayer (3-5 days) Seed_Endothelial_Cells->Form_Monolayer Monitor_TEER Monitor TEER Daily Form_Monolayer->Monitor_TEER Seed_Microglia Seed Microglial Cells (Basolateral) Form_Monolayer->Seed_Microglia Monitor_TEER->Form_Monolayer Co-culture Co-culture (24-48 hours) Seed_Microglia->Co-culture Treat_ARC141990 Treat with this compound (Basolateral) Co-culture->Treat_ARC141990 Permeability_Assay Permeability Assay (FITC-Dextran) Treat_ARC141990->Permeability_Assay Analyze_Results Analyze Permeability Data (Papp Calculation) Permeability_Assay->Analyze_Results Optional_Analysis Optional: Analyze Tight Junction Proteins Analyze_Results->Optional_Analysis End End Analyze_Results->End Optional_Analysis->End

Caption: Experimental workflow for the in vitro BBB co-culture model.

Protocol 2: In Vivo Two-Photon Microscopy Model of BBB Injury and Repair

This protocol outlines an in vivo imaging approach to visualize the effect of this compound on microglial response and BBB integrity following a localized injury.

Materials:

  • C57BL/6 mice

  • Two-photon microscope

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Dental drill

  • Fluorescent dyes (e.g., FITC-dextran for vascular labeling, and a red fluorescent dye for labeling microglia if using a reporter mouse line is not feasible)

  • This compound

  • Saline (vehicle control)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and fix its head in a stereotaxic frame.

    • Perform a craniotomy to expose the brain surface.

    • Administer this compound or vehicle via intraperitoneal injection at the desired dose and time point before injury.

  • Vascular Labeling:

    • Inject a high molecular weight fluorescent dextran (e.g., 70 kDa FITC-dextran) intravenously to label the vasculature.

  • Two-Photon Imaging and BBB Injury:

    • Position the mouse under the two-photon microscope and identify a suitable imaging area with clear vasculature.

    • Acquire baseline images of the blood vessels and surrounding microglia.

    • Induce a localized BBB injury by focusing a high-power laser on a single capillary until extravasation of the fluorescent dextran is observed.

  • Time-Lapse Imaging:

    • Immediately after injury, begin time-lapse imaging to capture the dynamic response of microglia and the leakage of the fluorescent dye.

    • Continue imaging for at least 60-90 minutes to monitor the movement of microglia towards the injury site and the sealing of the BBB.

  • Data Analysis:

    • Quantify the extravasation of the fluorescent dye over time to determine the rate of BBB leakage and the time to closure.

    • Track the movement and morphology of microglia to assess their chemotactic response.

    • Compare the results between the this compound-treated and vehicle-treated groups.

InVivo_BBB_Workflow Start Start Anesthetize_Mouse Anesthetize Mouse & Perform Craniotomy Start->Anesthetize_Mouse Administer_Drug Administer this compound or Vehicle (i.p.) Anesthetize_Mouse->Administer_Drug Label_Vasculature Inject Fluorescent Dextran (i.v.) Administer_Drug->Label_Vasculature Baseline_Imaging Acquire Baseline Two-Photon Images Label_Vasculature->Baseline_Imaging Induce_Injury Induce Localized BBB Injury (Laser) Baseline_Imaging->Induce_Injury Time-Lapse_Imaging Time-Lapse Imaging (60-90 min) Induce_Injury->Time-Lapse_Imaging Analyze_Leakage Analyze BBB Leakage & Closure Time Time-Lapse_Imaging->Analyze_Leakage Analyze_Microglia Analyze Microglial Response Time-Lapse_Imaging->Analyze_Microglia Compare_Groups Compare Treatment vs. Vehicle Groups Analyze_Leakage->Compare_Groups Analyze_Microglia->Compare_Groups End End Compare_Groups->End

References

Application Notes and Protocols: Combining AR-C141990 with Other Immunosuppressive Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of AR-C141990, a novel monocarboxylate transporter 1 (MCT-1) inhibitor, with other standard immunosuppressive drugs. While specific quantitative data on the synergistic effects of this compound with other immunosuppressants is not yet extensively published, this document outlines the rationale for such combinations and provides the necessary experimental framework to evaluate them.

Introduction to this compound and Rationale for Combination Therapy

This compound is a potent and selective inhibitor of MCT-1, a transporter responsible for the cellular import and export of lactate and other monocarboxylates. By inhibiting MCT-1, this compound has been shown to exert immunosuppressive effects, primarily by targeting the metabolic reprogramming of activated T-effector cells, while sparing regulatory T cells. This unique mechanism of action presents a compelling case for its use in combination with other classes of immunosuppressive agents to potentially achieve synergistic or additive effects, reduce individual drug toxicities, and minimize the risk of drug resistance.

Standard immunosuppressive regimens in organ transplantation and autoimmune diseases often involve a multi-drug approach. Combining agents with different mechanisms of action can lead to enhanced efficacy and a better safety profile.[1][2] Potential combination partners for this compound include:

  • Calcineurin Inhibitors (CNIs): Such as tacrolimus and cyclosporine, which block T-cell activation by inhibiting the calcineurin-NFAT signaling pathway.[3][4]

  • mTOR Inhibitors: Such as everolimus and sirolimus, which inhibit the mammalian target of rapamycin, a key kinase in cell growth, proliferation, and survival.[5][6]

  • Antiproliferative Agents: Such as mycophenolate mofetil (MMF), which inhibits the proliferation of T and B cells by blocking purine synthesis.[2]

Data Presentation: Evaluating Synergy

The primary goal of combining immunosuppressive drugs is to achieve synergy, where the combined effect is greater than the sum of the individual effects. This can be quantified using various methods, including the Combination Index (CI) and isobologram analysis.[6][7][8]

Table 1: Template for IC50 Values of Individual and Combined Immunosuppressive Agents in a Mixed Lymphocyte Reaction (MLR) Assay

Drug(s)IC50 (nM) ± SD
This compound[Insert experimental data]
Tacrolimus[Insert experimental data]
Everolimus[Insert experimental data]
Mycophenolic Acid (MPA)[Insert experimental data]
This compound + Tacrolimus (1:1 ratio)[Insert experimental data]
This compound + Everolimus (1:1 ratio)[Insert experimental data]
This compound + MPA (1:1 ratio)[Insert experimental data]

Table 2: Template for Combination Index (CI) Values for this compound with Other Immunosuppressants

Drug CombinationEffect Level (e.g., 50% inhibition)Combination Index (CI)Interpretation
This compound + Tacrolimus50%[Calculate from experimental data]Synergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
This compound + Everolimus50%[Calculate from experimental data]Synergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
This compound + MPA50%[Calculate from experimental data]Synergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a fundamental in vitro assay to assess the proliferative response of T cells to allogeneic stimulation, mimicking the initial stages of graft rejection.[7]

Objective: To determine the inhibitory effect of this compound alone and in combination with other immunosuppressants on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Ficoll-Paque for PBMC isolation.

  • Mitomycin C or irradiation source to inactivate stimulator cells.

  • This compound and other immunosuppressive drugs of interest.

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

  • 96-well round-bottom culture plates.

Protocol:

  • Isolate PBMCs: Isolate PBMCs from the peripheral blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Prepare Responder and Stimulator Cells:

    • Responder cells: PBMCs from donor A.

    • Stimulator cells: PBMCs from donor B, inactivated by treatment with mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 30 Gy) to prevent their proliferation.

  • Set up Co-culture:

    • Plate responder cells (1 x 105 cells/well) in a 96-well plate.

    • Add stimulator cells (1 x 105 cells/well) to the responder cells.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the other immunosuppressive drugs, both individually and in fixed-ratio combinations.

    • Add the drug solutions to the co-cultures. Include vehicle controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Measure Proliferation:

    • For [3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

    • For CFSE-based assays: Stain responder cells with CFSE before co-culture. After incubation, analyze CFSE dilution by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration and combination. Determine the IC50 values and calculate the Combination Index (CI) to assess synergy.

MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture and Treatment cluster_analysis Analysis DonorA PBMCs (Donor A) Responder CoCulture Co-culture (Responder + Stimulator) DonorA->CoCulture DonorB PBMCs (Donor B) Stimulator Inactivation Inactivation (Mitomycin C or Irradiation) DonorB->Inactivation Inactivation->CoCulture DrugTreatment Add Drugs (this compound ± Other IS) CoCulture->DrugTreatment Incubation Incubate (5 days, 37°C) DrugTreatment->Incubation ProliferationAssay Measure Proliferation ([3H]-thymidine or CFSE) Incubation->ProliferationAssay DataAnalysis Data Analysis (IC50, CI) ProliferationAssay->DataAnalysis

Mixed Lymphocyte Reaction (MLR) Experimental Workflow.

Cytotoxic T-Lymphocyte (CTL) Assay

The CTL assay measures the ability of cytotoxic T cells to kill target cells, a key mechanism in graft rejection and anti-tumor immunity.[9]

Objective: To evaluate the effect of this compound, alone and in combination, on the generation and function of cytotoxic T lymphocytes.

Materials:

  • PBMCs from a healthy donor.

  • Allogeneic target cells (e.g., a lymphoblastoid cell line or PHA-activated T cells).

  • 51Cr or a non-radioactive cytotoxicity assay kit (e.g., LDH release or granzyme B assay).

  • This compound and other immunosuppressive drugs.

  • 96-well V-bottom culture plates.

Protocol:

  • Generate Effector CTLs:

    • Co-culture responder PBMCs with irradiated allogeneic stimulator cells for 5-7 days in the presence or absence of the test drugs.

  • Prepare Target Cells:

    • Label the allogeneic target cells with 51Cr or another suitable label.

  • CTL Assay:

    • Mix the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Measure Cytotoxicity:

    • For 51Cr release assay: Centrifuge the plate and measure the radioactivity in the supernatant.

    • For LDH release assay: Measure the amount of lactate dehydrogenase released from lysed target cells.

  • Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the effects of the drug combinations on CTL activity.

CTL_Assay_Workflow cluster_generation CTL Generation cluster_assay Cytotoxicity Assay cluster_analysis Analysis Responder Responder PBMCs CoCulture Co-culture with Drugs (5-7 days) Responder->CoCulture Stimulator Irradiated Stimulator Cells Stimulator->CoCulture EffectorCTLs Effector CTLs CoCulture->EffectorCTLs CTLAssay Mix CTLs and Targets (various E:T ratios) EffectorCTLs->CTLAssay TargetCells Labeled Target Cells TargetCells->CTLAssay Incubation Incubate (4-6 hours) CTLAssay->Incubation MeasureLysis Measure Cell Lysis (51Cr or LDH release) Incubation->MeasureLysis DataAnalysis Calculate % Specific Lysis MeasureLysis->DataAnalysis

Cytotoxic T-Lymphocyte (CTL) Assay Workflow.

Flow Cytometry for T-Cell Subset Analysis

Flow cytometry allows for the detailed characterization of different T-cell populations based on the expression of specific cell surface and intracellular markers.

Objective: To analyze the effects of this compound and its combinations on the frequency and phenotype of T-cell subsets (e.g., T-effector, T-regulatory, memory T cells).

Materials:

  • PBMCs or splenocytes from treated and untreated animals or in vitro cultures.

  • Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD25, FoxP3, CD45RA, CCR7).

  • Fixation and permeabilization buffers for intracellular staining (e.g., for FoxP3).

  • Flow cytometer.

Protocol:

  • Cell Preparation: Prepare single-cell suspensions from blood or lymphoid tissues.

  • Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers in the dark on ice.

  • Wash: Wash the cells with FACS buffer (PBS with 2% FBS).

  • Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol.

  • Intracellular Staining: Incubate the cells with fluorescently labeled antibodies against intracellular markers.

  • Wash: Wash the cells with permeabilization buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to identify and quantify different T-cell populations.

TCell_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Metabolism Cellular Metabolism cluster_Drugs Drug Targets TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation T-Cell Proliferation mTORC1->Proliferation MCT1 MCT-1 MCT1->Proliferation fuels Lactate Lactate Lactate->MCT1 Tacrolimus Tacrolimus/ Cyclosporine Tacrolimus->Calcineurin Everolimus Everolimus/ Sirolimus Everolimus->mTORC1 ARC141990 This compound ARC141990->MCT1

Key Signaling Pathways Targeted by Immunosuppressants.

Conclusion

The unique mechanism of action of this compound as an MCT-1 inhibitor makes it a promising candidate for combination therapy in immunosuppression. The protocols and analytical frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate the potential synergistic or additive effects of this compound with established immunosuppressive agents. Such studies are crucial for the development of more effective and safer therapeutic regimens for organ transplant recipients and patients with autoimmune diseases.

References

Application Notes and Protocols for AR-C141990

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Long-Term Stability of AR-C141990 in Solution

Introduction

This compound is a potent and selective inhibitor of monocarboxylate transporters (MCTs), primarily targeting MCT1 and MCT2. These transporters are crucial for the transport of lactate and other monocarboxylates across cell membranes and are implicated in various physiological and pathological processes, including cancer metabolism, immune response, and neurological function. Given its therapeutic potential, understanding the stability of this compound in solution is critical for the design and interpretation of in vitro and in vivo experiments, as well as for the development of potential pharmaceutical formulations.

These application notes provide a summary of the available stability data for this compound in solution, detailed protocols for preparing and storing the compound, and a comprehensive methodology for conducting long-term stability studies.

Physicochemical Properties and Solubility

This compound is available as a free base or a hydrochloride salt. The hydrochloride salt of this compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO).[1]

Table 1: General Properties of this compound Hydrochloride

PropertyValueReference
Molecular Weight529.05 g/mol [1]
FormulaC₂₆H₂₈N₄O₄S·HCl[1]
AppearanceSolid powder
Purity≥98% (by HPLC)[1]
Solubility (in DMSO)≥ 49.26 mg/mL (≥ 100 mM)[1]
Solubility (in water)≥ 49.26 mg/mL (≥ 100 mM)[1]

Recommended Storage and Handling of Stock Solutions

Proper storage of this compound stock solutions is essential to maintain their integrity and activity over time. The following are general recommendations based on supplier information and best practices for handling chemical compounds in a laboratory setting.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureShort-Term Stability (1-2 weeks)Long-Term Stability (≥ 1 month)
DMSO-20°CRecommendedUp to 1 month[2]
DMSO-80°CRecommendedUp to 6 months[2]
Aqueous Buffer-20°CUse immediately or store for a few daysNot recommended
Aqueous Buffer-80°CRecommended for short-termAliquot and avoid repeated freeze-thaw cycles

Note: While specific long-term stability data for this compound in solution is not publicly available, general studies on the stability of diverse compound libraries in DMSO provide some guidance. One study found that for a large set of compounds stored at room temperature in DMSO, 83% remained stable after 6 months, and 52% after one year.[3][4] Another study demonstrated that most compounds in a selected set were stable for 15 weeks at 40°C in DMSO.[5] However, it is crucial to perform compound-specific stability assessments for long-term experiments.

Signaling Pathway of MCT1 Inhibition

This compound exerts its effects by inhibiting MCT1, which plays a significant role in cancer cell metabolism. By blocking lactate transport, this compound can disrupt the metabolic symbiosis between glycolytic and oxidative cancer cells, leading to intracellular acidification and cell death. The inhibition of MCT1 can also impact other signaling pathways involved in angiogenesis and immune evasion.

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Transport Immunosuppression Immunosuppression Lactate_out->Immunosuppression Contributes to Lactate_in Lactate MCT1->Lactate_in Transport Metabolic_Symbiosis Metabolic Symbiosis MCT1->Metabolic_Symbiosis Enables NFkB_Activation NF-κB Activation MCT1->NFkB_Activation Interacts with CD147 to potentially activate Pyruvate Pyruvate Lactate_in->Pyruvate HIF-1α_stabilization HIF-1α Stabilization Pyruvate->HIF-1α_stabilization Promotes Angiogenesis Angiogenesis HIF-1α_stabilization->Angiogenesis Leads to Cell_Death Intracellular Acidification & Cell Death This compound This compound This compound->MCT1 Inhibits This compound->Cell_Death Results in

Caption: Signaling pathway of MCT1 inhibition by this compound.

Protocol for Long-Term Stability Assessment of this compound in Solution

This protocol outlines a comprehensive approach to evaluate the long-term stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is based on general principles of forced degradation studies and HPLC method development as outlined in regulatory guidelines.

Objective

To determine the degradation kinetics and establish a shelf-life for this compound in a specified solvent under various storage conditions.

Materials
  • This compound (hydrochloride salt or free base)

  • HPLC-grade DMSO

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other appropriate mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled storage chambers (e.g., incubators, refrigerators, freezers)

  • Photostability chamber

Experimental Workflow

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples prep_stock->prep_samples temp_storage Store at Different Temperatures (-80°C, -20°C, 4°C, 25°C, 40°C) prep_samples->temp_storage light_storage Expose to Light (Photostability) prep_samples->light_storage hplc_analysis Analyze Samples by HPLC at Time Points (T=0, 1, 2, 4, 8, 12 weeks) temp_storage->hplc_analysis light_storage->hplc_analysis data_analysis Quantify this compound Peak Area and Degradant Peaks hplc_analysis->data_analysis stability_determination Determine Degradation Rate and Shelf-Life data_analysis->stability_determination

Caption: Experimental workflow for stability assessment.

Detailed Methodology

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Ensure complete dissolution by vortexing or brief sonication.

Step 2: Preparation of Stability Samples

  • Aliquot the stock solution into multiple amber glass vials to minimize exposure to light and prevent contamination.

  • Prepare separate sets of samples for each storage condition to be tested.

Step 3: Storage of Stability Samples

  • Place the prepared samples in the respective temperature-controlled chambers: -80°C, -20°C, 4°C, 25°C (room temperature), and 40°C (accelerated stability).

  • For photostability testing, expose a set of samples to a light source according to ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.

Step 4: HPLC Analysis

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A general starting point for method development could be a reverse-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

  • At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and record the chromatogram.

Step 5: Data Analysis

  • Identify and quantify the peak area corresponding to the intact this compound.

  • Identify and quantify any new peaks that appear, which are indicative of degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

Forced Degradation Study (for Method Validation)

To ensure the developed HPLC method is stability-indicating, a forced degradation study should be performed. This involves subjecting this compound to harsh conditions to intentionally induce degradation.

Table 3: Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours at 60°C
Base Hydrolysis0.1 M NaOH24 hours at 60°C
Oxidation3% H₂O₂24 hours at room temperature
Thermal Degradation60°C48 hours (solid and in solution)
PhotodegradationICH Q1B specified light sourceAs per guidelines

The chromatograms from the forced degradation samples should demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.

Conclusion

While specific, quantitative long-term stability data for this compound in various solutions is not extensively published, the provided protocols offer a robust framework for researchers to conduct their own stability assessments. Adherence to the recommended storage conditions will help ensure the reliability and reproducibility of experimental results. For critical long-term studies, it is highly recommended to perform a stability study as outlined to determine the precise shelf-life of this compound solutions under the specific experimental conditions.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with AR-C141990

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-C141990, a potent monocarboxylate transporter 1 (MCT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCTs are transmembrane proteins responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. By inhibiting MCT1, this compound blocks the efflux of lactate from cells that rely on glycolysis for energy, leading to intracellular lactate accumulation and a disruption of cellular metabolism. This can result in cytostatic or cytotoxic effects in highly glycolytic cells, such as cancer cells, and can modulate the function of immune cells like T-cells.

Q2: What are the common applications of this compound in research?

This compound is primarily used in research as an immunosuppressive agent and for studying the role of MCT1 in various physiological and pathological processes. It has been shown to inhibit the graft-versus-host response and prolong cardiac graft survival in preclinical models. Additionally, it is utilized in cancer research to investigate the therapeutic potential of targeting lactate transport in tumors that exhibit a Warburg phenotype (high glycolysis).

Q3: How should I store and handle this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage of a few days to weeks, it can be kept at 0-4°C. Stock solutions are typically prepared in DMSO and should be stored at -20°C for up to one month or -80°C for up to six months. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

This compound is soluble in DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from experimental design to reagent handling. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Lower than expected or no observable effect of this compound.
Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculated concentration of your stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Degradation of this compound Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Assess the stability of this compound in your specific cell culture medium under your experimental conditions (time, temperature, light exposure).
Low MCT1 Expression in the Cellular Model Confirm MCT1 expression in your cell line at the protein level (e.g., by Western blot or flow cytometry). Cell lines with low or absent MCT1 expression will not respond to this compound.
Redundant Lactate Transport Mechanisms Investigate the expression of other MCT isoforms, particularly MCT4, which can also transport lactate. High expression of MCT4 may compensate for MCT1 inhibition, leading to a diminished effect.
Metabolic Plasticity of Cells Cells may adapt their metabolism to circumvent MCT1 inhibition, for example, by shifting towards oxidative phosphorylation. Analyze metabolic markers to assess for such shifts.
Cell Seeding Density Optimize cell seeding density. High cell densities can lead to rapid nutrient depletion and changes in the microenvironment that may mask the effects of the inhibitor.
Problem 2: High variability between replicate experiments.
Potential Cause Troubleshooting Step
Inconsistent Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment. Monitor cell morphology and growth rate.
Variability in Drug Treatment Ensure homogenous mixing of this compound in the culture medium. Apply the treatment at the same stage of cell growth in all experiments.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for drug treatment and subsequent assays.
Assay-Specific Variability Optimize all steps of your downstream assay (e.g., lactate measurement, proliferation assay). Include appropriate positive and negative controls in every experiment.
Instability of this compound in Culture Medium Test the stability of this compound in your specific culture medium over the time course of your experiment. Some medium components can degrade small molecules.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vivo Immunosuppressive Activity of this compound in a Rat Cardiac Allograft Model

Treatment GroupDoseMedian Graft Survival (days)
Untreated Control-7 (range 6–8)
This compound100 mg/kg s.c.40
Cyclosporin A (CsA)10 mg/kg oral20.5
This compound (low-responder model)30 mg/kg/day>100

Data from Påhlman et al., 2013.[1]

Table 2: General IC50 Values for MCT1 Inhibitors in Cell-Based Assays

Cell TypeAssay TypeTypical IC50 Range for Potent MCT1 Inhibitors
Cancer Cell Lines (MCT1-positive)Proliferation/Viability10 nM - 10 µM
Immune Cells (e.g., T-cells)Proliferation/Activation10 nM - 1 µM

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment. It is crucial to determine the IC50 for your specific experimental setup.

Key Experimental Protocols

Protocol 1: In Vitro Lactate Efflux Assay

This protocol measures the ability of this compound to inhibit the efflux of lactate from cells.

Materials:

  • MCT1-expressing cells (e.g., cancer cell line)

  • Cell culture medium

  • This compound

  • Lactate assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture cells overnight in a standard incubator (37°C, 5% CO2).

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in fresh, pre-warmed culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing different concentrations of this compound (and a vehicle control) to the wells.

    • Incubate for the desired pre-incubation time (e.g., 1-4 hours).

  • Lactate Efflux Measurement:

    • At the end of the pre-incubation, carefully collect the supernatant from each well.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the lactate concentration to the number of cells in each well (can be determined in a parallel plate using a cell viability assay).

    • Plot the lactate concentration as a function of the this compound concentration to determine the IC50 for lactate efflux inhibition.

Protocol 2: T-Cell Proliferation Assay

This protocol assesses the effect of this compound on T-cell proliferation.

Materials:

  • Human or mouse T-cells

  • T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • Cell proliferation dye (e.g., CFSE) or proliferation assay kit (e.g., MTS/WST-1)

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

Procedure:

  • T-Cell Isolation: Isolate T-cells from peripheral blood or spleen using standard methods.

  • Cell Staining (Optional, for CFSE): If using a proliferation dye, label the T-cells with CFSE according to the manufacturer's protocol.

  • Assay Setup:

    • Coat a 96-well plate with anti-CD3 antibody.

    • Prepare serial dilutions of this compound in complete RPMI medium.

    • Add the T-cells to the wells.

    • Add the this compound dilutions (and vehicle control) to the appropriate wells.

    • Add soluble anti-CD28 antibody to stimulate the T-cells.

  • Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.

  • Proliferation Measurement:

    • CFSE: Analyze the dilution of the CFSE signal by flow cytometry.

    • Proliferation Assay Kit: Add the reagent (e.g., MTS/WST-1) to the wells and measure the absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • CFSE: Quantify the percentage of proliferated cells in each condition.

    • Proliferation Assay: Calculate the percentage of proliferation relative to the stimulated control.

    • Plot the proliferation as a function of this compound concentration to determine the IC50 for T-cell proliferation inhibition.

Visualizations

Signaling_Pathway Simplified Signaling and Metabolic Impact of MCT1 Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell Cell Lactate_out Lactate H_out H+ MCT1 MCT1 MCT1->Lactate_out MCT1->H_out AR_C141990 This compound AR_C141990->MCT1 Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDHA TCA TCA Cycle Pyruvate->TCA PDH Lactate_in->MCT1 Lactate_in->Pyruvate LDHB Metabolic_Stress Metabolic Stress (e.g., reduced proliferation, apoptosis) Lactate_in->Metabolic_Stress H_in Intracellular H+ H_in->MCT1 pH_decrease Intracellular pH Decrease H_in->pH_decrease

Caption: Impact of this compound on cellular lactate metabolism.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Results Observed Check_Reagents Check Reagent Integrity - this compound stock concentration - Fresh dilutions - Reagent storage Start->Check_Reagents Check_Cells Verify Cellular Model - Cell viability and passage number - MCT1 expression level - Mycoplasma contamination Start->Check_Cells Check_Protocol Review Experimental Protocol - Drug concentration and incubation time - Cell seeding density - Assay procedure Start->Check_Protocol Hypothesis Formulate Hypothesis for Inconsistency Check_Reagents->Hypothesis Check_Cells->Hypothesis Check_Protocol->Hypothesis Analyze_Data Re-analyze Data - Check calculations - Compare with controls - Statistical analysis Analyze_Data->Hypothesis Still Inconsistent Resolved Results are Consistent Analyze_Data->Resolved Optimize Optimize Experimental Conditions - Titrate this compound concentration - Adjust incubation time - Optimize cell density Hypothesis->Optimize Optimize->Analyze_Data

Caption: Logical workflow for troubleshooting inconsistent results.

References

potential off-target effects of AR-C141990 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR-C141990 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the known off-target effects of this compound?

Currently, there is limited publicly available information from comprehensive off-target screening panels for this compound against a broad range of kinases, G-protein-coupled receptors (GPCRs), or other enzyme families. Its known selectivity profile is primarily focused on the monocarboxylate transporter (MCT) family.

Troubleshooting Unexpected Results:

  • Question: I am observing effects in my experiment that are not consistent with MCT1 inhibition. How can I determine if these are off-target effects?

    • Answer: First, ensure that the observed effects are not due to the known downstream consequences of MCT1 inhibition, such as intracellular lactate accumulation and subsequent changes in glycolysis and mitochondrial metabolism.[1][2] If the effects are still unexplained, consider performing a broader characterization of this compound in your specific experimental system. This could involve using a structurally unrelated MCT1 inhibitor to see if the effect is reproducible. Additionally, profiling this compound against a commercial kinase or safety pharmacology panel can provide insights into potential off-target activities.

2. I'm observing a change in cellular metabolism that seems more complex than just lactate accumulation. Is this expected?

Yes, inhibiting MCT1 with this compound can lead to a cascade of metabolic changes beyond simple intracellular lactate accumulation.

Troubleshooting Metabolic Phenotypes:

  • Question: My cells treated with this compound show altered levels of glycolytic intermediates and changes in mitochondrial respiration. Is this an off-target effect?

    • Answer: Not necessarily. Blocking lactate export can lead to an increase in intracellular lactate, which can, in turn, inhibit glycolysis.[1] Some studies have shown that MCT1 inhibition can also impact mitochondrial metabolism.[2] To confirm that this is an on-target effect, you can try to rescue the phenotype by genetically knocking down MCT1 (e.g., using siRNA or CRISPR) and observing if the metabolic changes are similar to those seen with this compound treatment.

  • Question: I see a significant drop in intracellular pH in my cell culture after treatment with this compound. Is this a direct off-target effect?

    • Answer: A decrease in intracellular pH is an expected consequence of MCT1 inhibition.[3] MCTs co-transport lactate and protons out of the cell. By blocking this transport, both lactate and protons accumulate intracellularly, leading to acidification.[3]

3. How can I be sure that the effects I'm seeing are due to MCT1 inhibition and not MCT2?

This compound has been reported to have approximately 10-fold selectivity for MCT1 over MCT2. However, at higher concentrations, inhibition of MCT2 could occur.

Troubleshooting Selectivity Concerns:

  • Question: How do I confirm that the observed effects in my experiment are specific to MCT1 inhibition?

    • Answer: The most direct way is to use a cell line that expresses MCT1 but not MCT2 (or vice versa). Comparing the effects of this compound in these different cell lines can help to dissect the contribution of each transporter to the observed phenotype. Additionally, performing a dose-response experiment is crucial. If the effect is mediated by MCT1, you should observe it at concentrations in line with the known IC50 for MCT1, while effects on MCT2 would likely require higher concentrations.

Quantitative Data Summary

TargetBinding Affinity (pKi)Selectivity vs. MCT1
MCT17.6-
MCT2~6.6~10-fold
MCT3No significant activity>100-fold
MCT4No significant activity>100-fold

Experimental Protocols

Protocol 1: Radioligand Binding Assay for MCT1

This protocol is a generalized method to determine the binding affinity of a compound like this compound to MCT1.

Materials:

  • Cell membranes prepared from cells overexpressing human MCT1.

  • Radiolabeled ligand specific for MCT1 (e.g., [³H]-AR-C155858).

  • This compound or other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the different concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known MCT1 inhibitor.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 of this compound, which can be converted to a Ki value.

Visualizations

OnTargetSignalingPathway On-Target Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 H+_out H+ H+_out->MCT1 Lactate_in Lactate MCT1->Lactate_in H+_in H+ MCT1->H+_in Glycolysis Glycolysis Lactate_in->Glycolysis Feedback Inhibition pH Intracellular pH H+_in->pH Decrease Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in Mitochondria Mitochondrial Metabolism Pyruvate->Mitochondria This compound This compound This compound->MCT1 Inhibition

Caption: On-target signaling pathway of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Effects Start Unexpected Experimental Result Observed CheckOnTarget Is the effect a known consequence of MCT1 inhibition? Start->CheckOnTarget OnTarget Likely an on-target effect. Proceed with experiment. CheckOnTarget->OnTarget Yes DoseResponse Perform Dose-Response Curve CheckOnTarget->DoseResponse No SelectivityCheck Use MCT1/MCT2 null cell lines if available DoseResponse->SelectivityCheck AlternativeInhibitor Test with a structurally different MCT1 inhibitor SelectivityCheck->AlternativeInhibitor Consistent Is the effect consistent across inhibitors? AlternativeInhibitor->Consistent OffTargetScreen Consider commercial off-target screening (e.g., kinase panel) ConcludeOnTarget Effect is likely on-target for MCT1 Consistent->ConcludeOnTarget Yes ConcludeOffTarget Potential off-target effect of this compound Consistent->ConcludeOffTarget No ConcludeOffTarget->OffTargetScreen

Caption: Troubleshooting workflow for unexpected effects.

References

Technical Support Center: AR-C141990 and Related MCT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AR-C117977 and related compounds?

A1: AR-C117977 is a potent inhibitor of the monocarboxylate transporter 1 (MCT1). MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. In highly glycolytic cells, including many cancer cells and activated lymphocytes, there is a significant production of lactate. These cells rely on MCT1 to export lactate to maintain intracellular pH and sustain a high rate of glycolysis. By inhibiting MCT1, AR-C117977 blocks this lactate efflux, leading to intracellular acidification and a disruption of glycolytic flux, which can result in cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects.

Q2: In which types of cell lines is AR-C117977 expected to be most effective?

A2: The efficacy of AR-C117977 is highly dependent on the metabolic profile of the cell line. It is most effective in cells that:

  • Exhibit high rates of glycolysis (the Warburg effect).

  • Express high levels of MCT1.

  • Have low to no expression of the alternative lactate transporter, MCT4, which can act as a resistance mechanism.

Cell types that often fit this profile include certain types of cancer cells (e.g., some lymphomas, gliomas, and colon cancers) and activated T-lymphocytes.

Q3: What is the difference between AR-C117977 and AR-C155858?

A3: Both are potent MCT1 inhibitors. AR-C155858 is known to inhibit both MCT1 and MCT2.[1] The choice between these compounds may depend on the specific MCT isoform expression in your cell line of interest.

Q4: How should I prepare and store AR-C117977?

A4: AR-C117977 is typically supplied as a powder. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Q1: I am not observing the expected level of cytotoxicity or growth inhibition in my cell line.

A1: There are several potential reasons for a lack of effect:

  • Low MCT1 Expression: Your cell line may not express sufficient levels of MCT1. It is advisable to verify MCT1 expression at the protein level (e.g., by Western blot or flow cytometry) or mRNA level (e.g., by qPCR).

  • MCT4 Expression: The cell line may express high levels of MCT4, which can compensate for MCT1 inhibition by exporting lactate. Check for MCT4 expression. If MCT4 is present, a dual MCT1/MCT4 inhibitor might be more effective.

  • Metabolic Phenotype: The cells may not be highly glycolytic and may rely more on oxidative phosphorylation for energy production. In this case, inhibiting lactate transport will have a minimal effect. Consider performing a metabolic analysis (e.g., measuring the extracellular acidification rate, ECAR) to confirm a glycolytic phenotype.

  • Compound Inactivity: Ensure that your stock solution of the inhibitor is prepared correctly and has not degraded. Use a fresh aliquot or prepare a new stock solution.

  • Suboptimal Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the treatment duration may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q2: I am observing significant toxicity in my control (vehicle-treated) cells.

A2: This is likely due to the solvent used to dissolve the inhibitor.

  • High Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. A final concentration of 0.1% DMSO is generally well-tolerated by most cell lines, but some sensitive cell lines may require even lower concentrations. Run a vehicle-only control with the same final solvent concentration as your highest inhibitor dose to assess solvent toxicity.

Q3: The results of my cytotoxicity assays are not reproducible.

A3: Lack of reproducibility can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as the metabolic characteristics and drug sensitivity of cell lines can change over time in culture.

  • Cell Seeding Density: Ensure that you are seeding the same number of viable cells in each well for every experiment. Inconsistent cell density can significantly affect the outcome of viability assays.

  • Assay Timing: Perform the assay at consistent time points after treatment.

  • Reagent Variability: Use fresh reagents and ensure that they are properly stored.

Data Presentation

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for related MCT1 inhibitors in various cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments. Note that IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time, cell density).

CompoundTarget(s)Cell LineAssay TypeValue
AR-C155858 MCT1Rat ErythrocytesKi2.3 nM[2]
MCT2Xenopus OocytesKi<10 nM[1]
AZD3965 MCT1Raji (Lymphoma)GI50 (72h)12.35 nM[3]
MCT1WSU-DLCL-2GI50 (72h)6.11 nM[3]
MCT1SU-DHL-10GI50 (72h)4.22 nM[3]

Experimental Protocols

Protocol 1: General Procedure for Treating Cell Lines with an MCT1 Inhibitor
  • Cell Seeding:

    • For adherent cells, seed them in a multi-well plate (e.g., 96-well plate for cytotoxicity assays) at a predetermined optimal density and allow them to attach overnight.

    • For suspension cells, seed them on the day of the experiment.

  • Preparation of Working Solutions:

    • Thaw a frozen aliquot of the concentrated inhibitor stock solution (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. It is important to pre-dilute the stock in medium before adding it to the wells to avoid exposing the cells to a high concentration of DMSO.

  • Treatment:

    • Remove the old medium from the wells (for adherent cells).

    • Add the medium containing the different concentrations of the inhibitor to the respective wells.

    • Include a "vehicle-only" control (medium with the same final concentration of DMSO as the highest inhibitor dose) and an "untreated" control (medium only).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assessment:

    • Following incubation, proceed with a cell viability or cytotoxicity assay, such as the MTT assay described below.

Protocol 2: Assessment of Cell Viability using the MTT Assay

This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.[4][5][6]

  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.

    • Solubilization Solution: Prepare a solution of 10% SDS (sodium dodecyl sulfate) in 0.01 M HCl.

  • MTT Addition:

    • After the desired drug treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of a 96-well plate (containing 100 µL of medium).

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Transport Lactate_ext Lactate Glucose_int Glucose Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Lactate_int Lactate Pyruvate->Lactate_int reversible LDH LDH Acidification Intracellular Acidification Lactate_int->Acidification MCT1 MCT1 Lactate_int->MCT1 Efflux Glycolysis->Pyruvate Inhibition Inhibition of Glycolysis Acidification->Inhibition CellDeath Decreased Proliferation / Cell Death Inhibition->CellDeath GLUT->Glucose_int MCT1->Lactate_ext ARC AR-C117977 ARC->MCT1 Inhibition

Caption: Mechanism of MCT1 inhibition by AR-C117977.

Cytotoxicity_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_attach Incubate overnight (for adherent cells) seed_cells->incubate_attach prepare_drug Prepare serial dilutions of AR-C117977 seed_cells->prepare_drug Suspension cells incubate_attach->prepare_drug treat_cells Treat cells with inhibitor and controls prepare_drug->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solution incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree start No/Low Cytotoxicity Observed check_mct1 Is MCT1 expressed? start->check_mct1 Start Here check_mct4 Is MCT4 expressed? check_mct1->check_mct4 Yes outcome1 Verify MCT1 expression (e.g., Western Blot, qPCR) check_mct1->outcome1 No check_glycolysis Is the cell line highly glycolytic? check_mct4->check_glycolysis No outcome2 MCT4 expression may confer resistance. Consider a dual MCT1/MCT4 inhibitor. check_mct4->outcome2 Yes check_protocol Are inhibitor concentration and incubation time optimal? check_glycolysis->check_protocol Yes outcome3 Assess metabolic profile (e.g., ECAR). Inhibitor may not be effective in non-glycolytic cells. check_glycolysis->outcome3 No outcome4 Perform a dose-response and time-course experiment. check_protocol->outcome4 No outcome5 Consider alternative cell line or therapeutic strategy. check_protocol->outcome5 Yes

Caption: Troubleshooting guide for unexpected results.

References

refining AR-C141990 treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AR-C141990. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1][2] It exhibits approximately 10-fold selectivity for MCT1 over MCT2 and does not show significant activity against MCT3 or MCT4.[1][2][3] This inhibition blocks the transport of monocarboxylates, such as lactate, across the cell membrane.

Q2: What are the recommended solvents and storage conditions for this compound?

This compound hydrochloride is soluble in water, DMSO, and ethanol up to 100 mM.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C in a dry and dark place.[4] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: How can I improve the solubility of this compound?

If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath for a short period can help to dissolve the compound completely.[1]

Q4: What are the known off-target effects of this compound?

This compound has a known inhibitory effect on MCT2, although with a 10-fold lower potency compared to MCT1.[3] No significant activity has been reported for MCT3 and MCT4.[1][3] Researchers should be aware of potential confounding effects in experimental systems expressing MCT2.

Q5: What are the demonstrated in vivo effects of this compound?

In animal models, this compound has been shown to have immunosuppressive properties, inhibiting the graft-versus-host response and prolonging cardiac graft survival in rats.[1][2][3] It has also been observed to inhibit the brain penetration of the GHB analog HOCPCA.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueTarget/SystemReference
pKi 7.6Human MCT1[1][3]
6.6Human MCT2[3]
IC₅₀ 0.21 µM[³H]HOCPCA uptake in oocytes expressing MCT1[3]
2.32 µM[³H]HOCPCA uptake in oocytes expressing MCT2[3]
In Vivo Half-life ~20 minutesMale NMRI mice (10 mg/kg, s.c.)[3]
In Vivo ID₅₀ 4.6 mg/kgInhibition of HOCPCA brain penetration[4]

Signaling Pathway and Experimental Workflow Diagrams

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Co-transport H_out H+ H_out->MCT1 Co-transport Lactate_in Lactate MCT1->Lactate_in H_in H+ MCT1->H_in ARC141990 This compound ARC141990->MCT1 Inhibition Metabolism Cellular Metabolism (e.g., Warburg Effect) Lactate_in->Metabolism Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed cells expressing MCT1 in 96-well plates C 3. Pre-incubate cells with This compound or vehicle A->C B 2. Prepare this compound dilutions and radiolabeled lactate B->C D 4. Add [¹⁴C]-Lactate and incubate for a defined period C->D E 5. Wash cells with ice-cold buffer to stop uptake D->E F 6. Lyse cells E->F G 7. Measure radioactivity using a scintillation counter F->G H 8. Analyze data and calculate IC₅₀ values G->H Troubleshooting_Flowchart Start Experiment with this compound an unexpected result Q1 What is the issue? Start->Q1 Issue_Toxicity Cell Toxicity / Death Q1->Issue_Toxicity Toxicity Issue_NoEffect No Inhibitory Effect Q1->Issue_NoEffect No Effect Issue_Variability High Variability Q1->Issue_Variability Variability Sol_Tox1 Verify Final Concentration (Dose-Response) Issue_Toxicity->Sol_Tox1 Sol_Tox2 Run Vehicle Control Issue_Toxicity->Sol_Tox2 Sol_NoEffect1 Confirm MCT1 Expression (e.g., Western Blot) Issue_NoEffect->Sol_NoEffect1 Sol_NoEffect2 Use Fresh Inhibitor Aliquot Issue_NoEffect->Sol_NoEffect2 Sol_Var1 Ensure Complete Solubilization (Warm/Sonicate) Issue_Variability->Sol_Var1 Sol_Var2 Standardize Cell Handling Issue_Variability->Sol_Var2

References

Validation & Comparative

A Comparative Guide to Monocarboxylate Transporter Inhibitors: AZD3965 vs. AR-C141990

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two monocarboxylate transporter (MCT) inhibitors, AZD3965 and AR-C141990. While both compounds target MCTs, the available research data reveals a significant disparity in their characterization and investigation, particularly concerning their anti-cancer efficacy. AZD3965 is a well-documented, selective MCT1 inhibitor with extensive preclinical and clinical data in oncology. In contrast, this compound is a potent MCT1/MCT2 inhibitor with published efficacy data primarily in the context of immunosuppression. A direct comparison of their anti-cancer efficacy is therefore challenging due to the limited publicly available information on this compound in this indication.

Executive Summary

AZD3965 has emerged as a promising clinical candidate for cancer therapy, demonstrating potent and selective inhibition of MCT1, leading to disrupted lactate transport, altered tumor metabolism, and inhibition of cancer cell growth in numerous preclinical models. Extensive in vitro and in vivo studies have characterized its mechanism of action and anti-tumor effects.

This compound is a potent inhibitor of both MCT1 and MCT2. The majority of published research on this compound focuses on its immunosuppressive properties, with demonstrated efficacy in prolonging allograft survival in a preclinical transplant model. There is a notable lack of publicly available data on its anti-cancer activity, including its effects on cancer cell proliferation and in vivo tumor growth.

This guide will present the available data for both compounds to highlight the current state of knowledge and underscore the gap in research regarding the potential anti-cancer applications of this compound.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Efficacy and Potency
ParameterAZD3965This compound
Target(s) MCT1 (selective)MCT1, MCT2
Binding Affinity (Ki) 1.6 nM (for MCT1)[1]4.8 nM (for MCT1)
pKi -7.6 (for MCT1), 6.6 (for MCT2)
IC50 (Lactate Uptake) Varies by cell line (e.g., low nM range)Not Available
IC50 (Cancer Cell Viability) Varies by cell line and condition (e.g., low nM to µM range)Not Available
Table 2: In Vivo Efficacy
ParameterAZD3965This compound
Cancer Models Small Cell Lung Cancer, Lymphoma, Breast Cancer, etc.Not Available
Reported Effects Reduced tumor growth, increased intratumor lactate[2]Not Available
Other In Vivo Models -Rat Cardiac Allograft
Reported Effects -Prolonged graft survival

Mechanism of Action and Signaling Pathways

AZD3965

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1).[1] MCT1 is responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 plays a crucial role in exporting the large amounts of lactate produced.

By inhibiting MCT1, AZD3965 blocks this lactate efflux, leading to:

  • Intracellular Lactate Accumulation: This disrupts the intracellular pH and metabolic homeostasis.[2]

  • Feedback Inhibition of Glycolysis: The buildup of lactate can inhibit key glycolytic enzymes, thereby reducing the cancer cells' ability to produce ATP and metabolic intermediates necessary for proliferation.

  • Increased Oxidative Stress: Altered metabolism can lead to an increase in reactive oxygen species.

The inhibition of lactate transport by AZD3965 ultimately results in cytostatic and, in some cases, cytotoxic effects on cancer cells that are highly dependent on glycolysis and express high levels of MCT1.[2] Resistance to AZD3965 has been associated with the expression of the alternative lactate transporter, MCT4.[3]

AZD3965_Mechanism Mechanism of Action: AZD3965 AZD3965 AZD3965 MCT1 MCT1 Transporter AZD3965->MCT1 Inhibits Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate_in Intracellular Lactate Lactate_in->MCT1 Efflux Glycolysis Glycolysis Lactate_in->Glycolysis Feedback Inhibition Apoptosis Apoptosis Lactate_in->Apoptosis Induces Pyruvate Pyruvate Glycolysis->Pyruvate Cell_Growth Cancer Cell Growth/Proliferation Glycolysis->Cell_Growth Pyruvate->Lactate_in

Caption: AZD3965 inhibits MCT1, leading to lactate accumulation and reduced cancer cell growth.

This compound

This compound is a potent inhibitor of both MCT1 and MCT2. Its mechanism of action in the context of immunosuppression is believed to involve the inhibition of lactate transport in activated lymphocytes. Proliferating T-cells upregulate glycolysis and rely on MCT1 to export lactate. By blocking this process, this compound can suppress the metabolic activity and proliferation of these immune cells.

The signaling pathways affected by this compound in cancer cells have not been elucidated in the available literature.

ARC141990_Mechanism Mechanism of Action: this compound (Immunosuppression) ARC141990 This compound MCT1_2 MCT1/MCT2 Transporter ARC141990->MCT1_2 Inhibits Lactate_out Extracellular Lactate MCT1_2->Lactate_out T_Cell_Proliferation T-Cell Proliferation MCT1_2->T_Cell_Proliferation Suppresses Lactate_in Intracellular Lactate Lactate_in->MCT1_2 Efflux Glycolysis Glycolysis Glycolysis->Lactate_in Glycolysis->T_Cell_Proliferation

Caption: this compound inhibits MCT1/2, suppressing T-cell proliferation.

Experimental Protocols

AZD3965: In Vitro Cell Viability Assay (Sulforhodamine B Assay)

This protocol is a general representation based on common methodologies.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of AZD3965 (and a vehicle control) for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

SRB_Assay_Workflow Experimental Workflow: Sulforhodamine B (SRB) Assay A 1. Seed Cells B 2. Treat with AZD3965 A->B C 3. Fix with TCA B->C D 4. Wash C->D E 5. Stain with SRB D->E F 6. Wash E->F G 7. Solubilize Dye F->G H 8. Read Absorbance G->H I 9. Analyze Data (IC50) H->I

Caption: Workflow for determining cell viability using the SRB assay.

This compound: In Vivo Heterotopic Cardiac Transplantation in Rats

This protocol is a summary of the methodology used in published immunosuppression studies.

  • Animal Model: Use inbred rat strains (e.g., DA and PVG) as donors and recipients.

  • Surgical Procedure: Perform heterotopic cardiac transplantation, where the donor heart is transplanted into the recipient's abdomen.

  • Drug Administration: Administer this compound subcutaneously to the recipient rats daily for a defined period (e.g., 10 days), starting from the day of transplantation.

  • Graft Function Monitoring: Monitor the function of the transplanted heart daily by palpation of the heartbeat. Rejection is defined as the cessation of a palpable beat.

  • Data Analysis: Record the day of rejection for each animal and calculate the median graft survival time for each treatment group.

Cardiac_Transplant_Workflow Experimental Workflow: Rat Cardiac Transplantation A 1. Donor Heart Harvest B 2. Heterotopic Transplant A->B C 3. This compound Treatment B->C D 4. Daily Graft Monitoring C->D E 5. Record Rejection Day D->E F 6. Analyze Survival Data E->F

Caption: Workflow for assessing immunosuppressive efficacy in a rat cardiac transplant model.

Conclusion

AZD3965 is a well-characterized, selective MCT1 inhibitor with a substantial body of evidence supporting its investigation as an anti-cancer therapeutic. Its mechanism of action is understood, and its efficacy has been demonstrated in a variety of preclinical cancer models.

In contrast, while this compound is a potent dual MCT1/MCT2 inhibitor, the publicly available research predominantly focuses on its immunosuppressive effects. There is a significant lack of data regarding its potential as an anti-cancer agent. For researchers in oncology and drug development, this represents a critical knowledge gap. Further investigation into the anti-proliferative and cytotoxic effects of this compound in cancer cell lines and in vivo tumor models is warranted to determine if its potent MCT inhibitory activity translates to a therapeutic benefit in cancer. Without such data, a direct and meaningful comparison of the anti-cancer efficacy of this compound and AZD3965 remains speculative.

References

A Head-to-Head Comparison of MCT1 Inhibitors: AR-C141990 vs. AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Monocarboxylate Transporter 1 (MCT1) inhibitors, AR-C141990 and AR-C155858. This analysis is supported by experimental data to inform inhibitor selection for preclinical research.

Monocarboxylate transporters, particularly MCT1, have emerged as critical targets in cancer metabolism. These transporters facilitate the transport of lactate and other monocarboxylates across the plasma membrane, playing a pivotal role in maintaining the metabolic symbiosis within the tumor microenvironment.[1][2] Inhibiting MCT1 disrupts this lactate shuttle, leading to intracellular acidosis and metabolic stress in cancer cells, thereby presenting a promising therapeutic strategy.[3] This guide focuses on two well-characterized MCT1 inhibitors, this compound and AR-C155858, providing a comparative overview of their potency, selectivity, and mechanism of action based on available preclinical data.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activities of this compound and AR-C155858 against various MCT isoforms are summarized below. The data highlights the potency and selectivity profile of each compound, crucial for designing targeted experiments.

InhibitorTargetpKiKiIC50NotesReference
This compound MCT17.6~25 nM0.21 µMPotent inhibitor with selectivity over MCT2. No significant activity against MCT3 or MCT4.[4]
MCT26.6~251 nM2.32 µMApproximately 10-fold lower potency compared to MCT1.[4]
MCT3<5--No significant activity.[4]
MCT4<5--No significant activity.[4]
AR-C155858 MCT1-2.3 nM25.0 ± 4.2 nM (cellular L-lactate uptake)Highly potent and selective inhibitor.[5][6][7]
MCT2-<10 nM-Potent inhibitor, though selectivity over MCT1 is cell-system dependent.[5][7][8]
MCT4---No significant inhibitory activity.[5][6]

Note: Ki and IC50 values can vary depending on the experimental system (e.g., cell type, substrate concentration). The pKi is the negative logarithm of the Ki value.

Mechanism of Action

Both this compound and AR-C155858 act as inhibitors of MCT1-mediated transport. AR-C155858 has been shown to bind to an intracellular site on MCT1, involving transmembrane helices 7-10.[9] This intracellular binding mechanism suggests that the inhibitor's effectiveness can be influenced by cellular uptake and accumulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these inhibitors.

Lactate Uptake Inhibition Assay in Cardiomyocytes (for this compound)

This protocol is adapted from a study investigating the effect of this compound on lactate levels in cardiomyocytes.[10]

Objective: To determine the effect of this compound on intracellular lactate accumulation.

Methodology:

  • Cell Culture: Cardiomyocytes are cultured under standard conditions.

  • Inhibitor Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period under normoxic or anoxic conditions.

  • Sample Collection: The supernatant is collected, and the cell pellets are washed and lysed to separate intracellular components.

  • Deproteinization: Samples are deproteinized using perchloric acid followed by neutralization with potassium hydroxide.

  • Lactate Quantification: Intracellular lactate concentration is measured using a colorimetric L-Lactate Assay Kit. The assay is based on the oxidation of lactate by lactate dehydrogenase, which generates a product that reacts with a probe to produce a colorimetric signal (λmax = 450 nm).[10]

  • Data Analysis: Intracellular lactate levels in treated cells are compared to control cells to determine the inhibitory effect of this compound.

G cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Lactate Measurement Cardiomyocyte Culture Cardiomyocyte Culture Inhibitor Incubation (this compound) Inhibitor Incubation (this compound) Cardiomyocyte Culture->Inhibitor Incubation (this compound) Collect Supernatant & Cell Pellet Collect Supernatant & Cell Pellet Inhibitor Incubation (this compound)->Collect Supernatant & Cell Pellet Cell Lysis Cell Lysis Collect Supernatant & Cell Pellet->Cell Lysis Deproteinization Deproteinization Cell Lysis->Deproteinization L-Lactate Assay (Colorimetric) L-Lactate Assay (Colorimetric) Deproteinization->L-Lactate Assay (Colorimetric) Data Analysis Data Analysis L-Lactate Assay (Colorimetric)->Data Analysis

Figure 1. Experimental workflow for this compound lactate uptake assay.
L-[14C]Lactate Transport Assay in Xenopus Oocytes (for AR-C155858)

This protocol is a widely used method for characterizing MCT inhibitors, as detailed in studies on AR-C155858.

Objective: To measure the inhibition of MCT1-mediated lactate transport by AR-C155858.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for the desired MCT isoform (e.g., MCT1).

  • Inhibitor Incubation: Oocytes are pre-incubated with varying concentrations of AR-C155858 in a buffered solution.

  • Transport Assay: The transport reaction is initiated by adding a solution containing L-[14C]lactate.

  • Termination and Lysis: After a defined incubation period, the transport is stopped by washing the oocytes with ice-cold buffer. Individual oocytes are then lysed.

  • Scintillation Counting: The amount of radiolabeled lactate taken up by the oocytes is quantified using a scintillation counter.

  • Data Analysis: The rate of lactate transport in the presence of the inhibitor is compared to the control to determine the IC50 value.

G cluster_0 Oocyte Preparation cluster_1 Inhibition Assay cluster_2 Quantification Inject Oocytes with MCT1 cRNA Inject Oocytes with MCT1 cRNA Oocyte Incubation Oocyte Incubation Inject Oocytes with MCT1 cRNA->Oocyte Incubation Pre-incubate with AR-C155858 Pre-incubate with AR-C155858 Oocyte Incubation->Pre-incubate with AR-C155858 Add L-[14C]Lactate Add L-[14C]Lactate Pre-incubate with AR-C155858->Add L-[14C]Lactate Stop Transport Stop Transport Add L-[14C]Lactate->Stop Transport Oocyte Lysis Oocyte Lysis Stop Transport->Oocyte Lysis Scintillation Counting Scintillation Counting Oocyte Lysis->Scintillation Counting Calculate IC50 Calculate IC50 Scintillation Counting->Calculate IC50

Figure 2. Experimental workflow for AR-C155858 lactate transport assay.

Downstream Signaling and Cellular Effects

Inhibition of MCT1 by these compounds leads to a disruption of lactate flux, resulting in several downstream cellular consequences. The primary effect is the intracellular accumulation of lactate, which can lead to a decrease in intracellular pH and inhibition of glycolysis.[3] This metabolic reprogramming can sensitize cancer cells to other therapies.

Recent studies have also suggested that MCT1 inhibition can impact cellular redox homeostasis. By altering the intracellular lactate/pyruvate ratio, MCT1 inhibitors can influence the NAD+/NADH balance, which in turn affects a multitude of cellular processes, including mitochondrial metabolism.[11][12]

G This compound This compound MCT1 MCT1 This compound->MCT1 inhibit AR-C155858 AR-C155858 AR-C155858->MCT1 inhibit Lactate Efflux Lactate Efflux MCT1->Lactate Efflux mediates Intracellular Lactate Accumulation Intracellular Lactate Accumulation Lactate Efflux->Intracellular Lactate Accumulation leads to Decreased Intracellular pH Decreased Intracellular pH Intracellular Lactate Accumulation->Decreased Intracellular pH Glycolysis Inhibition Glycolysis Inhibition Intracellular Lactate Accumulation->Glycolysis Inhibition Altered NAD+/NADH Ratio Altered NAD+/NADH Ratio Intracellular Lactate Accumulation->Altered NAD+/NADH Ratio Mitochondrial Metabolism Effects Mitochondrial Metabolism Effects Altered NAD+/NADH Ratio->Mitochondrial Metabolism Effects

Figure 3. Downstream effects of MCT1 inhibition.

Conclusion

Both this compound and AR-C155858 are potent and selective inhibitors of MCT1. AR-C155858 exhibits a higher potency for MCT1 in the low nanomolar range. This compound also demonstrates high potency and good selectivity against MCT2. The choice between these inhibitors may depend on the specific requirements of the study, including the desired potency and the cellular context being investigated. The provided experimental protocols offer a foundation for researchers to design and execute robust studies to further elucidate the roles of MCT1 in health and disease.

References

A Comparative Analysis of AR-C141990 and Other Notable MCT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical protein for the transport of monocarboxylates like lactate and pyruvate across cell membranes. Its role in cellular metabolism, particularly in cancer, has made it a significant target for therapeutic intervention. This guide provides a detailed comparison of AR-C141990 with other well-characterized MCT1 inhibitors, supported by experimental data and methodologies.

Mechanism of Action of MCT1 Inhibitors

MCT1 is a proton-coupled transporter, meaning it co-transports a proton with a monocarboxylate substrate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 is crucial for exporting the resulting lactate to avoid intracellular acidification and maintain a high glycolytic flux. Conversely, in other cancer cells within a tumor, MCT1 can facilitate the uptake of lactate from the tumor microenvironment to be used as a fuel source for oxidative metabolism.[1] This metabolic symbiosis supports tumor growth and survival.

MCT1 inhibitors block this transport, leading to an accumulation of intracellular lactate and a decrease in intracellular pH in glycolytic cancer cells. This disruption of cellular metabolism can inhibit cancer cell proliferation and induce cell death.[2]

Quantitative Comparison of MCT1 Inhibitors

The efficacy and selectivity of MCT1 inhibitors are typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes these values for this compound and other prominent MCT1 inhibitors.

InhibitorTarget(s)pKiKi (nM)IC50 (nM)Selectivity Notes
This compound MCT1, MCT27.6 (MCT1), 6.6 (MCT2)[3][4]~25 (MCT1)210 (MCT1), 2320 (MCT2)[3]Approximately 10-fold selective for MCT1 over MCT2. No significant activity against MCT3 or MCT4.[5][6]
AZD3965 MCT1, MCT2-1.6 (MCT1)[7][8]-6-fold selective for MCT1 over MCT2.[7]
AR-C155858 MCT1, MCT2-2.3 (MCT1), 10 (MCT2)-Selective for MCT1 and MCT2.
BAY-8002 MCT1--85Highly selective against MCT4.
7ACC2 MCT1--10Potent MCT1 inhibitor.
Syrosingopine MCT1, MCT4--2500 (MCT1), 40 (MCT4)Dual inhibitor with higher potency for MCT4.
α-cyano-4-hydroxycinnamate (CHC) MCTs, MPC---A classic, non-selective MCT inhibitor. Also a potent inhibitor of the mitochondrial pyruvate carrier (MPC).

Note on pKi to Ki conversion: Ki is calculated from pKi using the formula Ki = 10^(-pKi) M. For this compound with a pKi of 7.6, the Ki is approximately 25 nM.

Signaling Pathways and Experimental Workflows

To visualize the role of MCT1 and the experimental approach to its inhibition, the following diagrams are provided.

MCT1_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_tme Tumor Microenvironment cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate Pyruvate->Lactate_in LDHA MCT4 MCT4 Lactate_in->MCT4 MCT1_exp MCT1 Lactate_in->MCT1_exp Lactate_out Lactate MCT1_imp MCT1 Lactate_out->MCT1_imp Lactate_up Lactate Pyruvate_ox Pyruvate Lactate_up->Pyruvate_ox LDHB TCA TCA Cycle Pyruvate_ox->TCA MCT4->Lactate_out MCT1_exp->Lactate_out MCT1_imp->Lactate_up Inhibitor MCT1 Inhibitor (e.g., this compound) Inhibitor->MCT1_exp Inhibitor->MCT1_imp

Caption: Role of MCT1 in tumor metabolic symbiosis.

Lactate_Uptake_Assay start Seed MCT1-expressing cells in 12-well plates equilibrate Equilibrate cells in glucose-free medium start->equilibrate add_inhibitor Pre-incubate with MCT1 inhibitor (e.g., this compound) or vehicle control equilibrate->add_inhibitor add_lactate Add uptake buffer containing radiolabeled 14C-L-lactate add_inhibitor->add_lactate incubate Incubate for a defined period (e.g., 1-60 minutes) add_lactate->incubate wash Wash cells with ice-cold buffer to stop uptake incubate->wash lyse Lyse cells wash->lyse scintillation Measure radioactivity using scintillation counting lyse->scintillation analyze Analyze data: Compare lactate uptake in inhibitor-treated vs. control cells scintillation->analyze

Caption: Experimental workflow for a lactate uptake assay.

Experimental Protocols

A crucial method for evaluating the potency of MCT1 inhibitors is the lactate uptake assay.[9][10]

Objective: To measure the inhibition of MCT1-mediated lactate transport into cells by a test compound.

Materials:

  • MCT1-expressing cell line (e.g., human lymphoma cells, rat brain endothelial cells).[9]

  • 12-well cell culture plates.

  • Uptake buffer (e.g., 10 mM HEPES, 5 mM KCl, 100 mM NaCl, 1 mM MgCl2, pH 7.5).[10]

  • Radiolabeled L-lactate (e.g., ¹⁴C-L-lactate).[10]

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Ice-cold wash buffer.

  • Cell lysis buffer.

  • Scintillation counter.

Procedure:

  • Cell Seeding: Seed MCT1-expressing cells into 12-well plates and grow to confluence.[10]

  • Equilibration: Wash the cells and equilibrate them in a glucose-free medium.[10]

  • Inhibitor Pre-incubation: Replace the medium with a buffer containing the desired concentrations of the MCT1 inhibitor or vehicle control and incubate for a specified time.

  • Lactate Uptake: Remove the inhibitor solution and add the uptake buffer containing radiolabeled L-lactate.[10]

  • Incubation: Incubate the cells for a defined period to allow for lactate uptake.

  • Stopping the Assay: Rapidly wash the cells multiple times with ice-cold buffer to remove extracellular radiolabeled lactate and stop the transport process.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of intracellular radiolabeled lactate using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Compare the lactate uptake in inhibitor-treated cells to that of the vehicle-treated control cells to determine the inhibitory potency (e.g., IC50) of the compound.

Summary and Conclusion

This compound is a potent inhibitor of MCT1 with a pKi of 7.6 and demonstrates approximately 10-fold selectivity over MCT2.[3][5][6] In comparison, compounds like AZD3965 show higher affinity for MCT1 (Ki of 1.6 nM) and a similar selectivity profile over MCT2.[7] Other inhibitors such as BAY-8002 exhibit high selectivity for MCT1 over MCT4, while dual inhibitors like Syrosingopine target both MCT1 and MCT4, albeit with different potencies. The choice of inhibitor for research or therapeutic development will depend on the specific biological question and the desired selectivity profile. The experimental protocols outlined provide a standardized method for the in vitro characterization and comparison of these and other novel MCT1 inhibitors.

References

Cross-Validation of AR-C141990's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the monocarboxylate transporter 1 (MCT1) inhibitor, AR-C141990, and its structural analogs, AR-C155858 and AZD3965. The objective is to offer a cross-validation of their effects across various cell lines, supported by experimental data and detailed methodologies. While direct comparative studies profiling this compound across a wide range of cancer cell lines are limited in publicly available literature, this guide synthesizes the existing data for this compound and contrasts it with the more extensively characterized alternatives to provide a comprehensive overview for researchers.

Mechanism of Action: Targeting Lactate Transport

This compound and its analogs are potent inhibitors of monocarboxylate transporters, primarily MCT1 and, to a lesser extent, MCT2. These transporters are crucial for the efflux of lactate, a byproduct of glycolysis. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and rely on MCT1 to export lactate to maintain intracellular pH and a high glycolytic flux. By inhibiting MCT1, these compounds lead to intracellular lactate accumulation, a drop in intracellular pH, and subsequent disruption of cancer cell metabolism, ultimately inhibiting proliferation and inducing cell death. This mechanism of action makes MCT1 a compelling target in oncology.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in Lactate_out Extracellular Lactate Lactate_in->Lactate_out H+ co-transport Cell_Death Disrupted Metabolism & Cell Death Lactate_in->Cell_Death Accumulation leads to MCT1 MCT1 MCT1->Lactate_in Lactate Efflux ARC141990 This compound (and analogs) ARC141990->MCT1 Inhibits Glycolysis->Pyruvate

Figure 1: Simplified signaling pathway of MCT1 inhibition by this compound.

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the available data on the inhibitory concentrations (IC50) of this compound and its key alternatives in various cancer cell lines. This data highlights the potency of these compounds and their differential effects across cancer types.

Table 1: In Vitro Efficacy (IC50) of this compound and Alternatives on Cancer Cell Proliferation

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound JurkatT-cell Leukemia~50[1]
AR-C1558584T1Breast Cancer20.2 ± 0.2[2]
AR-C155858RajiBurkitt's LymphomaBlocks proliferation[3]
AZD3965RajiBurkitt's LymphomaNot specified[4]
AZD3965Panel of human cancer cell linesVariousVaries[4]

Table 2: In Vitro Efficacy (IC50/Ki) of this compound and Alternatives on Lactate Transport

CompoundTransporterAssay SystemIC50/Ki (nM)Reference
This compound MCT1Not specifiedpKi = 7.6Not specified
This compound MCT2Not specifiedpKi = 6.6Not specified
AR-C155858MCT1Rat ErythrocytesKi = 2.3 ± 1.4[5]
AR-C155858MCT2Xenopus OocytesKi < 10[3][5]
AR-C1558584T1 cellsl-Lactate UptakeIC50 = 25.0 ± 4.2[2]
AZD3965MCT1Not specifiedBinds with high affinity[6][7]
AZD3965MCT2Not specified6-fold lower affinity than MCT1[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of MCT inhibitors.

Cell Viability Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or alternative compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or the alternative compound in complete culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible (for MTT) or the color of the medium changes (for WST-1).

  • Solubilization (for MTT): Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells (96-well plate) B Treat with this compound (serial dilutions) A->B C Add MTT/WST-1 Reagent B->C D Incubate (2-4 hours) C->D E Read Absorbance (Plate Reader) D->E

Figure 2: Workflow for the cell viability assay.
Lactate Efflux/Uptake Assay (Using Radiolabeled Lactate)

This assay directly measures the transport of lactate across the cell membrane.

Materials:

  • Cancer cell lines cultured on 12-well or 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [¹⁴C]-L-Lactate (radiolabeled lactate)

  • This compound or alternative compound

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Grow cells to confluency in multi-well plates.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing the desired concentration of this compound or vehicle control.

  • Lactate Transport Initiation: To measure uptake, add KRH buffer containing [¹⁴C]-L-Lactate (e.g., 1 µCi/mL) and the inhibitor/vehicle. To measure efflux, preload the cells with [¹⁴C]-L-Lactate and then add the inhibitor/vehicle in fresh KRH buffer.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Transport Termination: Stop the transport by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of each sample. Calculate the percentage of inhibition of lactate transport compared to the vehicle control.

Conclusion

This compound and its analogs, AR-C155858 and AZD3965, are potent inhibitors of MCT1-mediated lactate transport, demonstrating significant anti-proliferative effects in various cancer cell lines. While direct cross-validation of this compound across a broad panel of cell lines is not extensively documented in the current literature, the available data, in conjunction with the more comprehensive studies on its alternatives, strongly supports the therapeutic potential of targeting MCT1 in cancer. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy of these compounds in their specific cell models of interest. Future studies directly comparing the in vitro and in vivo efficacy of this compound with its newer-generation counterparts will be invaluable in determining the optimal clinical candidate for MCT1-targeted cancer therapy.

References

assessing the pharmacokinetic differences between AR-C141990 and other MCT1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of various monocarboxylate transporter 1 (MCT1) inhibitors. While the primary focus is on AR-C141990, a comprehensive review of publicly available scientific literature reveals a significant gap in in-vivo pharmacokinetic data for this specific compound. Therefore, this document presents a detailed comparison based on available data for other prominent MCT1 inhibitors, namely AZD3965, AR-C155858, and BAY-8002, to offer a valuable contextual understanding for researchers in the field.

Executive Summary

Comparative Pharmacokinetic Data

The following tables summarize the available in-vitro and in-vivo pharmacokinetic parameters for several MCT1 inhibitors. It is important to note the absence of in-vivo data for this compound in the public domain.

Table 1: In-Vitro Potency of MCT1 Inhibitors

CompoundTarget(s)K_i_ (nM)IC_50_ (nM)Cell Line/System
This compound MCT1Data Not AvailableData Not AvailableData Not Available
AZD3965 MCT1/MCT21.6 (MCT1)--
AR-C155858 MCT1/MCT22.3 (MCT1), <10 (MCT2)20.2 - 25.04T1 breast cancer cells
BAY-8002 MCT1/MCT2-85DLD-1 cells
SR13800 MCT10.5-Raji lymphoma cells

Table 2: Preclinical Pharmacokinetic Parameters of MCT1 Inhibitors in Mice

ParameterAZD3965BAY-8002
Dose & Route 100 mg/kg, oral80 and 160 mg/kg, oral (twice daily)
C_max_ 47 ± 27 µg/mLData Not Available
T_max_ 20 minutesData Not Available
Bioavailability (F) 82.7%Orally bioavailable
Half-life (t_1/2_) ~2.5 hoursData Not Available
Clearance (CL) Dose-dependent decrease with increasing doseData Not Available
Volume of Distribution (Vd) LargeData Not Available
Key Observations Rapid absorption, potential for enterohepatic circulation, and non-linear pharmacokinetics.[1]Significantly prevents tumor growth in vivo.[2]

Data for this compound, AR-C155858, and SR13800 in a comparable in-vivo model is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of the experimental protocols used in the pharmacokinetic studies of AZD3965 and BAY-8002.

Pharmacokinetic Study of AZD3965 in Mice[1]
  • Animal Model: Female BALB/c mice.

  • Drug Administration:

    • Intravenous (IV) injection via the tail vein at doses of 10, 50, and 100 mg/kg.

    • Oral gavage at a dose of 100 mg/kg.

    • The drug was formulated in 20% w/v cyclodextrin in normal saline.

  • Sample Collection: Blood samples were collected via terminal cardiac puncture at various time points post-administration.

  • Analytical Method: Plasma concentrations of AZD3965 were determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). AR-C155858 was used as an internal standard.[1]

  • Pharmacokinetic Analysis: Parameters were determined by compartmental and non-compartmental analyses.

In-Vivo Efficacy and Pharmacokinetic Outline for BAY-8002 in Mice[1]
  • Animal Model: Raji tumor-bearing mice.

  • Drug Administration: Oral administration twice daily at doses of 80 and 160 mg/kg.

  • Pharmacokinetic Sampling: Heparinized plasma was collected from 3 animals per time point at 1, 3, 6, and 24 hours after the last oral administration.

  • Analytical Method: Plasma samples were precipitated with acetonitrile and analyzed via LC/MS/MS.

  • Pharmacokinetic Simulation: Bidaily concentration-time profiles were simulated using nonparametric superpositioning.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these inhibitors is the blockade of lactate transport via MCT1. This disrupts the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and inhibition of glycolysis in cancer cells.

MCT1_Inhibition_Pathway Mechanism of MCT1 Inhibition cluster_cell Glycolytic Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_H Lactate + H+ Pyruvate->Lactate_H MCT1 MCT1 Transporter Lactate_H->MCT1 Efflux Acidosis Intracellular Acidification Lactate_H->Acidosis Ext_Lactate Extracellular Lactate MCT1->Ext_Lactate Blocked Efflux Inhibitor MCT1 Inhibitor (e.g., this compound) Inhibitor->MCT1 Glycolysis_Inhibition Glycolysis Inhibition Acidosis->Glycolysis_Inhibition Cell_Death Cell Death / Growth Arrest Glycolysis_Inhibition->Cell_Death

Caption: Simplified signaling pathway of MCT1 inhibition leading to tumor cell growth arrest.

PK_Workflow General Preclinical Pharmacokinetic Workflow for MCT1 Inhibitors cluster_animal_study In-Vivo Study cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Modeling Animal_Model Select Animal Model (e.g., Mice, Rats) Dosing Administer MCT1 Inhibitor (Oral or IV) Animal_Model->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Separation Separate Plasma from Blood Sampling->Plasma_Separation Sample_Prep Prepare Plasma Samples (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LCMS Quantify Drug Concentration (LC-MS/MS) Sample_Prep->LCMS Data_Analysis Plot Concentration vs. Time LCMS->Data_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) Data_Analysis->PK_Parameters

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of an MCT1 inhibitor.

Conclusion

The development of potent and selective MCT1 inhibitors holds significant promise for cancer therapy. While compounds like AZD3965 have well-characterized pharmacokinetic profiles, a notable information gap exists for others, including this compound. The data and protocols presented in this guide for analogous compounds provide a valuable framework for researchers and drug development professionals. Future studies elucidating the in-vivo pharmacokinetic properties of this compound will be critical for its continued evaluation and potential clinical translation. This guide will be updated as new information becomes publicly available.

References

Safety Operating Guide

Personal protective equipment for handling AR-C141990

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Data Summary

The following table summarizes the key chemical and physical properties of AR-C141990 and its hydrochloride salt.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 873327-59-42250019-94-2
Molecular Formula C26H28N4O4SC26H28N4O4S.HCl
Molecular Weight 492.59 g/mol 529.05 g/mol
Appearance Solid powderSolid
Storage Store at -20°C for long-term storage.[1]Store at -20°C.
Solubility Soluble in DMSO.[1]Soluble in water and DMSO.

Personal Protective Equipment (PPE)

Due to the absence of a specific SDS for this compound, a conservative approach to PPE is recommended. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategoryMinimum RequirementRecommended for
Eye and Face Protection Safety glasses with side shieldsHandling small quantities of solid
Chemical splash gogglesHandling solutions
Face shieldRisk of splash or when handling larger quantities
Hand Protection Nitrile glovesIncidental contact
Double gloving with nitrile glovesHandling stock solutions and direct contact
Body Protection Laboratory coatAll procedures
Chemical-resistant apronWhen handling larger volumes of solutions
Respiratory Protection N95 respirator or equivalentHandling powder outside of a chemical fume hood

Operational and Disposal Plans

Engineering Controls:

  • When handling the solid form of this compound, it is highly recommended to work in a chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in the laboratory.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, perform this task in a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Use: Avoid contact with skin and eyes. Do not ingest or inhale.

Spill Management:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan:

  • All waste materials, including contaminated PPE, empty containers, and spilled material, should be collected in a designated, sealed container.

  • Label the waste container clearly with the contents ("this compound waste").

  • Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_assess Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_assess->prep_ppe handle_weigh Weigh Solid in Fume Hood prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Exposure handle_experiment->emergency_exposure cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill_proc Follow Spill Procedure emergency_spill->emergency_spill_proc emergency_exposure_proc Follow First Aid emergency_exposure->emergency_exposure_proc

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.